HC-258
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H24N2O2/c1-3-5-6-13-24-19-12-8-11-18(15-19)21-16-9-7-10-17(14-16)22-20(23)4-2/h4,7-12,14-15,21H,2-3,5-6,13H2,1H3,(H,22,23) |
InChI Key |
DRNWDLKBRAQXNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)NC2=CC(=CC=C2)NC(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
HC-258: A Covalent TEAD Inhibitor Modulating the Hippo Pathway
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in cancer development. The transcriptional coactivators Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. Their oncogenic activity is mediated through interaction with the TEAD family of transcription factors. HC-258 has emerged as a potent and specific small molecule inhibitor that targets TEAD proteins, offering a promising therapeutic strategy for cancers driven by Hippo pathway dysregulation. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.
Introduction to the Hippo Pathway and TEAD Transcription Factors
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ by promoting their cytoplasmic sequestration and degradation.[1][2][3][4] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation, survival, and migration.[4][5][6] Dysregulation of the Hippo pathway, often through mutations in upstream components like NF2, leads to the constitutive activation of YAP/TAZ-TEAD, promoting tumorigenesis.[7][8]
TEAD proteins are characterized by a highly conserved TEA domain for DNA binding and a C-terminal YAP/TAZ-binding domain.[9] Crucially, TEAD activity is regulated by post-translational modification, specifically S-palmitoylation at a conserved cysteine residue within a central lipid pocket.[5][10] This lipidation is essential for TEAD stability and its interaction with YAP/TAZ.[5][10] The druggability of this lipid pocket has paved the way for the development of small molecule inhibitors aimed at disrupting TEAD function.[5][7]
This compound: A Covalent TEAD Inhibitor
This compound is a novel small molecule designed as a covalent inhibitor of TEAD transcription factors.[9][11] It is derived from flufenamic acid and features an oxopentyl chain that mimics palmitic acid, the endogenous ligand of the TEAD lipid pocket, and an acrylamide (B121943) "warhead" that forms a covalent bond with a key cysteine residue.[11]
Mechanism of Action
The primary mechanism of action of this compound involves its direct and covalent binding to the TEAD lipid pocket.[9][11]
-
Covalent Binding: this compound's acrylamide group specifically reacts with the conserved cysteine residue (Cys380 in hTEAD2) located within the palmitate-binding pocket of TEAD proteins.[9] This irreversible binding effectively blocks the pocket.
-
Disruption of TEAD Function: By covalently modifying the lipid pocket, this compound is thought to disrupt the normal function of TEAD. While it does not directly inhibit the YAP-TEAD protein-protein interaction in some assays, it leads to a significant reduction in the transcription of YAP/TAZ-TEAD target genes.[9][11] This suggests that the covalent modification allosterically modulates TEAD's transcriptional activity or stability.
-
Inhibition of Target Gene Expression: Treatment with this compound leads to a marked decrease in the mRNA levels of well-established YAP/TAZ-TEAD target genes, including CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-Rich Angiogenic Inducer 61), AXL (AXL Receptor Tyrosine Kinase), and NF2.[9][11]
-
Antiproliferative and Anti-migratory Effects: Consequently, by suppressing the transcriptional output of the oncogenic YAP/TAZ-TEAD complex, this compound inhibits cancer cell proliferation and migration.[9][11]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its effects.
| Parameter | Value | Assay | Cell Line/System | Reference |
| Kdisp | 3.6 μM | Fluorescence Polarization (FP) assay with bodipy-PA | Recombinant hTEAD4 | [9] |
Table 1: Biochemical Activity of this compound
| Target Gene | Cell Line | Treatment Concentration | Treatment Duration | Fold Change in mRNA Level | Reference |
| CTGF | MDA-MB-231 | 10 μM | 48 h | Significant Reduction | [11] |
| CYR61 | MDA-MB-231 | 10 μM | 48 h | Significant Reduction | [11] |
| AXL | MDA-MB-231 | 10 μM | 48 h | Significant Reduction | [11] |
| NF2 | MDA-MB-231 | 10 μM | 48 h | Significant Reduction | [11] |
Table 2: Effect of this compound on YAP/TAZ-TEAD Target Gene Expression
| Assay | Cell Line | Treatment Concentration | Treatment Duration | Effect | Reference |
| Cell Migration Assay | MDA-MB-231 | 10 μM | 48 h | Strong inhibition of cell migration | [9][11] |
Table 3: Cellular Activity of this compound
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in the Hippo signaling pathway.
References
- 1. Hippo signaling is a potent in vivo growth and tumor suppressor pathway in the mammalian liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hippo Signaling Pathway: A Candidate New Drug Target for Malignant Tumors - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hippo signalling pathway and its implications in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
HC-258: A Covalent Inhibitor Targeting the YAP-TEAD Transcriptional Complex
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in various cancers, making it a compelling target for therapeutic intervention. The transcriptional coactivator Yes-associated protein (YAP) and its interaction with the TEA domain (TEAD) family of transcription factors are the final effectors of this pathway. The formation of the YAP-TEAD complex is essential for driving the expression of pro-proliferative and anti-apoptotic genes.[1][2] HC-258 is a novel small molecule that acts as a covalent inhibitor of TEAD, effectively disrupting the YAP-TEAD-driven transcriptional program. This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
The YAP-TEAD Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates YAP, leading to its cytoplasmic retention and degradation.[3] In the "Hippo-off" state, unphosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors.[4] This interaction is crucial as TEAD proteins themselves lack a transcriptional activation domain and rely on YAP to recruit the necessary cellular machinery to initiate gene transcription.[1][2] The YAP-TEAD complex then drives the expression of target genes such as CTGF, CYR61, AXL, and NF2, which are involved in cell proliferation, migration, and survival.[1][5]
References
The Structure-Activity Relationship of HC-258: A Covalent TEAD Inhibitor Targeting the Hippo Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
HC-258 is a novel covalent inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, key downstream effectors of the Hippo signaling pathway.[1][2] Dysregulation of the Hippo pathway is implicated in a variety of cancers, making TEAD an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, biological activities, and the experimental protocols used for its characterization.
Chemical Structure and Analogs
This compound is a derivative of flufenamic acid (FA), a non-steroidal anti-inflammatory drug, and was rationally designed to incorporate features that enhance its binding to the palmitic acid (PA) binding pocket of TEAD proteins.[1][2] The structure of this compound features a pentyloxy chain that mimics the endogenous ligand palmitic acid and an acrylamide (B121943) "warhead" that forms a covalent bond with a specific cysteine residue (Cys380) within the TEAD binding pocket.[1][3]
The development of this compound involved the synthesis and evaluation of several analogs, including its ortho-isomer, compound 27. The comparative analysis of these compounds has been instrumental in elucidating the SAR of this chemical series.
Quantitative Structure-Activity Relationship Data
The biological activity of this compound and its key analogs was evaluated using a fluorescence polarization (FP) assay to determine their ability to displace a fluorescently labeled probe from the TEAD lipid-binding pocket, a quantitative real-time PCR (qPCR) assay to measure the transcriptional repression of TEAD target genes, and a cell migration assay to assess their phenotypic effects in a cancer cell line.
| Compound | Structure | Kdisp (μM) [a] | CTGF [b] | AXL [b] | Cyr61 [b] | NF2 [b] | Cell Migration Inhibition (%) [c] |
| This compound | N-(3-((3-(pentyloxy)phenyl)amino)phenyl)acrylamide | 3.6 | Strong Reduction | Strong Reduction | Strong Reduction | Strong Reduction | ~80 |
| Compound 27 | N-(2-((3-(pentyloxy)phenyl)amino)phenyl)acrylamide | > 20 | Moderate Reduction | No Impact | Moderate Reduction | No Impact | ~40 |
| Flufenamic Acid (FA) | 2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid | ND [d] | No Impact | No Impact | No Impact | No Impact | ~0 |
| Compound 28 | Control Compound | ND [d] | No Impact | No Impact | No Impact | No Impact | ~0 |
Table 1: Structure-Activity Relationship of this compound and Analogs. [a] Displacement constant (Kdisp) determined by fluorescence polarization assay.[3] [b] Relative gene expression levels in MDA-MB-231 cells determined by qPCR. "Strong Reduction" indicates a significant decrease in transcript levels, "Moderate Reduction" indicates a less pronounced decrease, and "No Impact" indicates no significant change.[1] [c] Approximate percentage of inhibition of MDA-MB-231 cell migration at 10 μM after 48 hours.[3] [d] Not determined.
Experimental Protocols
Fluorescence Polarization (FP) Assay
This assay was employed to determine the displacement constant (Kdisp) of the synthesized compounds for the TEAD protein.
-
Protein: Recombinant hTEAD2 (residues 217-447) was used.
-
Probe: A bodipy-labeled palmitic acid analog (bodipy-PA) was used as the fluorescent probe.
-
Procedure:
-
hTEAD2 protein was incubated with the bodipy-PA probe in an appropriate assay buffer.
-
Increasing concentrations of the test compounds (this compound, compound 27, etc.) were added to the protein-probe mixture.
-
The fluorescence polarization was measured at each compound concentration.
-
The Kdisp value was calculated by fitting the data to a competitive binding model. This value represents the concentration of the compound required to displace 50% of the fluorescent probe.
-
Quantitative Real-Time PCR (qPCR)
The effect of the compounds on the expression of TEAD target genes was quantified using qPCR in the MDA-MB-231 breast cancer cell line.
-
Cell Line: MDA-MB-231 cells were used.
-
Treatment: Cells were treated with the test compounds (10 μM) or vehicle (DMSO) for a specified period.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the treated cells, and first-strand cDNA was synthesized using reverse transcriptase.
-
qPCR: Real-time PCR was performed using specific primers for the target genes (CTGF, AXL, Cyr61, and NF2) and a reference housekeeping gene for normalization.
-
Data Analysis: The relative gene expression was calculated using the ΔΔCt method, comparing the expression levels in compound-treated cells to those in vehicle-treated cells.
Cell Migration Assay
The inhibitory effect of the compounds on cancer cell migration was assessed using a scratch wound healing assay with MDA-MB-231 cells.
-
Cell Line: MDA-MB-231 cells were seeded in a multi-well plate and grown to confluence.
-
Wound Creation: A scratch was made in the confluent cell monolayer using a sterile pipette tip or a specialized tool to create a cell-free gap.
-
Treatment: The cells were then treated with the test compounds (10 μM) or vehicle (DMSO).
-
Imaging: The wound area was imaged at the beginning of the experiment (0 hours) and after a set period (e.g., 48 hours).
-
Quantification: The closure of the wound was quantified by measuring the area of the cell-free gap at the different time points. The percentage of migration inhibition was calculated by comparing the wound closure in compound-treated wells to that in vehicle-treated wells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Hippo signaling pathway and the experimental workflow used to characterize this compound.
Figure 1. The Hippo Signaling Pathway and the Mechanism of Action of this compound.
Figure 2. Experimental Workflow for the Characterization of this compound.
Conclusion
This compound represents a significant advancement in the development of covalent TEAD inhibitors. Its design, based on the flufenamic acid scaffold with the strategic incorporation of a pentyloxy chain and an acrylamide warhead, has resulted in a potent inhibitor of the Hippo pathway's transcriptional output. The structure-activity relationship data clearly demonstrates the importance of the acrylamide's position for optimal activity, as highlighted by the reduced potency of its ortho-isomer, compound 27. The detailed experimental protocols provided herein offer a robust framework for the evaluation of future TEAD inhibitors. As a potent and well-characterized tool compound, this compound will be invaluable for further elucidating the role of TEAD in cancer and other diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-Proliferative Effects of TKI-258 (Dovitinib) on Cancer Cells
Disclaimer: Initial searches for "HC-258" did not yield relevant information on a compound with anti-cancer properties. This document proceeds under the assumption that the intended compound of interest was TKI-258 , also known as Dovitinib , a well-documented multi-targeted tyrosine kinase inhibitor.
This technical guide provides a comprehensive overview of the effects of TKI-258 (Dovitinib) on cancer cell proliferation, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
TKI-258 (Dovitinib) is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1][2][3][4] Its primary targets include Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3), Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3][5] Additionally, it exhibits inhibitory activity against other RTKs such as c-Kit, FLT3, and CSF-1R.[2][3][6] By competitively binding to the ATP-binding sites of these kinases, Dovitinib inhibits their autophosphorylation and subsequent activation, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[6]
Quantitative Analysis of Anti-Proliferative Activity
The anti-proliferative efficacy of Dovitinib has been quantified across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The tables below summarize the IC50 values from various preclinical studies.
Table 1: IC50 Values of Dovitinib in Breast Cancer Cell Lines
| Cell Line | FGFR Amplification Status | IC50 (nmol/L) |
| MDA-MB-134 | FGFR1 amplified | 190 |
| SUM52 | FGFR2 amplified | 180 |
| Multiple Lines | No FGFR amplification | >2,000 |
Data sourced from a study on FGFR-amplified breast cancers, where proliferation was assessed after a 72-hour exposure to Dovitinib.[7]
Table 2: IC50 Values of Dovitinib in Colorectal Cancer Cell Lines
| Cell Line | Mutation Status | IC50 (nM) |
| LoVo | KRASG13D BRAFwt | 130 |
| HT-29 | KRASwt BRAFV600E | 2,530 |
These values were determined using a cell viability assay and highlight differential sensitivity based on the mutational profile of the cancer cells.[1]
Table 3: IC50 Values of Dovitinib in Multiple Myeloma Cell Lines
| Cell Line | FGFR3 Mutation Status | IC50 (nM) |
| KMS11 | FGFR3-Y373C | 90 |
| OPM2 | FGFR3-K650E | 90 |
| KMS18 | FGFR3-G384D | 550 |
These cell lines, expressing various activated mutants of FGFR3, were shown to be sensitive to Dovitinib's inhibitory effects on proliferation.[8]
Table 4: General Kinase Inhibition Profile of Dovitinib
| Kinase Target | IC50 (nM) |
| FLT3 | 1 |
| c-Kit | 2 |
| FGFR1 | 8 |
| FGFR3 | 9 |
| VEGFR1 | 10 |
| VEGFR2 | 13 |
| VEGFR3 | 8 |
| PDGFRα | 27 |
| PDGFRβ | 210 |
| CSF-1R | 36 |
These IC50 values were determined in cell-free kinase assays and demonstrate the multi-targeted nature of Dovitinib.[2]
Key Signaling Pathways Modulated by TKI-258
Dovitinib exerts its anti-proliferative effects by modulating several critical signaling pathways.
-
RAS-RAF-MAPK Pathway: By inhibiting upstream RTKs like FGFR and PDGFR, Dovitinib effectively suppresses the phosphorylation of downstream effectors in the MAPK/ERK pathway, which is a central regulator of cell proliferation.[1][5][6]
-
PI3K-AKT Pathway: Inhibition of RTKs by Dovitinib also leads to the downregulation of the PI3K-AKT signaling cascade, a key pathway for promoting cell survival and proliferation.[1][5][9]
-
STAT3 Pathway: Dovitinib has been shown to downregulate the phosphorylation of STAT3, a transcription factor that controls the expression of genes involved in cell survival and apoptosis.[10][11] This effect is mediated, at least in part, by the activation of the protein tyrosine phosphatase SHP-1.[10][11]
Below are Graphviz diagrams illustrating these pathways and a general experimental workflow.
References
- 1. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dovitinib (TKI258) | GIST Support International [gistsupport.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. tandfonline.com [tandfonline.com]
- 6. erk12.com [erk12.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Dovitinib Triggers Apoptosis and Autophagic Cell Death by Targeting SHP-1/p-STAT3 Signaling in Human Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Discovery and Development of a Targeted Tyrosine Kinase Inhibitor
Disclaimer: Initial searches for a compound designated "HC-258" did not yield specific results within publicly available scientific literature. To fulfill the structural and content requirements of this request, this guide will use Imatinib (B729) (Gleevec®) as a well-documented substitute. The data, pathways, and protocols presented herein pertain to Imatinib and serve as an illustrative example of a comprehensive technical whitepaper for a targeted therapeutic agent.
Executive Summary
This document provides a detailed technical overview of the discovery, development, mechanism of action, and preclinical/clinical evaluation of Imatinib, a pioneering tyrosine kinase inhibitor. Imatinib represents a paradigm shift in cancer therapy, moving from non-specific cytotoxic agents to rationally designed, molecularly targeted drugs.[1][2] It selectively inhibits the Bcr-Abl tyrosine kinase, the molecular driver of Chronic Myeloid Leukemia (CML), as well as other tyrosine kinases such as c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[3][4] This guide summarizes key quantitative efficacy data, details essential experimental methodologies for its evaluation, and provides visual diagrams of its core signaling pathways and associated experimental workflows.
Discovery and Development
The development of Imatinib is a landmark example of rational drug design.[5] Following the discovery of the Philadelphia chromosome and its resultant Bcr-Abl fusion protein as the causative agent of CML, a targeted search was initiated for a molecule that could specifically inhibit this constitutively active kinase.[5][6]
-
Lead Identification: Scientists at Ciba-Geigy (now Novartis) screened chemical libraries to find a compound that could block the ATP-binding site of the Abl kinase.[1][5] High-throughput screening identified the 2-phenylaminopyrimidine class of compounds as a promising starting point.[5]
-
Lead Optimization: This lead compound was systematically modified to enhance its binding affinity and specificity for the Abl kinase. The introduction of methyl and benzamide (B126) groups, and later a polar N-methylpiperazine side chain to improve solubility and bioavailability, resulted in the creation of STI-571, later named Imatinib.[2][5]
-
Clinical Translation: Driven by researchers including Brian Druker, the first clinical trial for Imatinib began in 1998.[3][6] The trials showed unprecedented efficacy in CML patients who had failed previous therapies.[2] This remarkable success led to a rapid FDA approval in May 2001, just two and a half years after the new drug application was submitted.[3][5] Its success has transformed CML from a fatal leukemia into a manageable chronic condition for most patients and has paved the way for the development of numerous other targeted cancer therapies.[6][7]
Quantitative Data
In Vitro Potency and Selectivity
The inhibitory activity of Imatinib has been quantified against its primary kinase targets in both biochemical (cell-free) and cellular assays.
Table 1: Imatinib IC50 Values in Cell-Free (Biochemical) Assays
| Kinase Target | IC50 (nM) | Reference(s) |
|---|---|---|
| v-Abl | 600 | [8][9] |
| c-Abl | 400 | [8] |
| c-Kit | 100 | [8][9] |
| PDGFRα | 71 | [8] |
| PDGFRβ | 607 |[8] |
Table 2: Imatinib IC50 Values in Cell-Based Assays
| Cell Line | Primary Target | Assay Type | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| K562 (CML) | BCR-ABL | Cytotoxicity (MTT) | 0.08 - 0.27 | [8][10] |
| MEG-01 (CML) | BCR-ABL | Growth Inhibition | 0.089 | [9] |
| ZR-75-1 (Breast Cancer) | PDGFR/c-Kit | Growth Inhibition | 3.92 | [11] |
| MDA-MB-231 (Breast Cancer) | PDGFR/c-Kit | Growth Inhibition | 5.5 | [11] |
| A549 (Lung Cancer) | PDGFR/c-Kit | Growth Inhibition | 2 - 3 | [8][12] |
| GIST-T1 (GIST) | c-Kit | Proliferation | ~0.05 | |
Clinical Efficacy in Chronic Myeloid Leukemia (Chronic Phase)
The landmark International Randomized Study of Interferon and STI571 (IRIS) trial established Imatinib as the standard of care for newly diagnosed CML.
Table 3: Key Efficacy Endpoints from the IRIS Trial
| Endpoint | Timepoint | Imatinib (400 mg/day) | Reference(s) |
|---|---|---|---|
| Complete Hematologic Response (CHR) | - | 98% | [3] |
| Complete Cytogenetic Response (CCyR) | 12 Months | 65% | [13] |
| Complete Cytogenetic Response (CCyR) | 18 Months | 85.2% | [14] |
| Major Molecular Response (MMR) | 12 Months | 31.7% - 40% | [13][15] |
| Major Molecular Response (MMR) | 18 Months | 56.4% | [13] |
| Estimated Overall Survival | 7 Years | 86% |[15] |
Pharmacokinetic Properties
Table 4: Key Pharmacokinetic Parameters of Imatinib
| Parameter | Value | Reference(s) |
|---|---|---|
| Bioavailability | 98% | [16][17] |
| Time to Peak Plasma Conc. (Tmax) | 2 - 4 hours | [16][18] |
| Plasma Protein Binding | ~95% | [16][17] |
| Metabolism | Hepatic (primarily via CYP3A4) | [16][19] |
| Major Active Metabolite | CGP74588 (N-desmethyl derivative) | [16][19] |
| Elimination Half-Life (t½) | ~18 hours (Imatinib), ~40 hours (Metabolite) |[5][19] |
Mechanism of Action and Signaling Pathways
Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[4][20] In CML, it binds to the ABL kinase domain of the Bcr-Abl oncoprotein, stabilizing its inactive conformation.[21] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that lead to uncontrolled cell proliferation and survival.[21][22]
Bcr-Abl Signaling Pathway in CML
The constitutively active Bcr-Abl kinase drives CML by activating multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell cycle progression and inhibit apoptosis.[23][24][25]
c-Kit and PDGFR Signaling
In other cancers like Gastrointestinal Stromal Tumors (GIST), Imatinib targets gain-of-function mutations in the receptor tyrosine kinases c-Kit and PDGFR. By blocking the kinase activity of these receptors, Imatinib prevents downstream signaling that drives tumor growth.
Key Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with Imatinib.
Materials:
-
Target cancer cell line (e.g., K562 for CML)
-
Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)[10]
-
Imatinib mesylate stock solution (dissolved in DMSO or water)[10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[26][27]
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2).[26]
-
Imatinib Treatment: Prepare serial dilutions of Imatinib in culture medium. Add 100 µL of the diluted solutions to the appropriate wells to achieve final desired concentrations. Include vehicle-only (e.g., DMSO) control wells.[26]
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.[10]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[26]
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[26][27]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm (or 490-540 nm depending on the protocol) using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the % viability against the log of the Imatinib concentration to generate a dose-response curve and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of Imatinib to inhibit the phosphorylation activity of a purified kinase enzyme.
Materials:
-
Purified recombinant kinase (e.g., c-Abl, c-Kit)
-
Specific kinase substrate (e.g., a synthetic peptide)
-
Kinase reaction buffer
-
ATP (often radiolabeled, e.g., [γ-³³P]-ATP, or for non-radioactive methods, cold ATP)
-
Imatinib serial dilutions
-
Stop solution (e.g., SDS-PAGE loading buffer or EDTA solution)
Procedure:
-
Reaction Setup: In a microplate or reaction tube, combine the purified kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Incubation: Add the serially diluted Imatinib solutions to the reaction mixture. Include a no-inhibitor control. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[8]
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Reaction Incubation: Incubate the mixture for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).[8]
-
Terminate Reaction: Stop the reaction by adding a stop solution.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done through various methods:
-
Radiometric: Spotting the mixture on a filter membrane, washing away unincorporated [γ-³³P]-ATP, and measuring remaining radioactivity with a scintillation counter.
-
ELISA-based: Using a phosphorylation-specific antibody to detect the product.
-
Western Blot: Separating products by SDS-PAGE and probing with a phospho-specific antibody.[8]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each Imatinib concentration relative to the no-inhibitor control. Determine the IC50 from the resulting dose-response curve.
Western Blot for Phospho-Protein Analysis
This protocol is used to assess the effect of Imatinib on the phosphorylation state of Bcr-Abl and its downstream targets within whole cells.
Materials:
-
K562 cells or other relevant cell lines
-
Imatinib
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-CrkL, anti-CrkL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of Imatinib for a specified time (e.g., 2-6 hours).[26]
-
Cell Lysis: Harvest and lyse the cells to extract total protein.[26]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[26]
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Bcr-Abl) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: Apply ECL substrate and detect the chemiluminescent signal using an imaging system.[26]
-
Analysis: Quantify the band intensities. To confirm the effect is on phosphorylation and not total protein levels, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein and a loading control (e.g., β-actin).
Conclusion
Imatinib stands as a triumph of mechanism-based drug design, fundamentally altering the treatment and prognosis for patients with CML and GIST.[1][7] Its high specificity for the Bcr-Abl oncoprotein and other key kinases, combined with its oral bioavailability and manageable safety profile, established a new paradigm in oncology.[17][19] The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and evaluating the efficacy and mechanism of such targeted inhibitors. The continued study of the intricate signaling networks targeted by Imatinib and the mechanisms of resistance will drive the development of next-generation therapies, further advancing the field of precision medicine.
References
- 1. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Imatinib - Wikipedia [en.wikipedia.org]
- 6. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Real‐world efficacy and safety outcomes of imatinib treatment in patients with chronic myeloid leukemia: An Australian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. ashpublications.org [ashpublications.org]
- 20. iv.iiarjournals.org [iv.iiarjournals.org]
- 21. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. benchchem.com [benchchem.com]
- 27. Cell viability assay [bio-protocol.org]
The Enigmatic Compound HC-258: Unraveling its Impact on Gene Expression in Cancer Cells
A comprehensive review of the available scientific literature reveals a significant information gap regarding the compound designated HC-258 and its purported effects on gene expression in the context of oncology. Extensive searches across scholarly databases and clinical trial registries have failed to identify a specific therapeutic agent or research molecule known by this identifier. This technical guide, therefore, serves to document the current state of knowledge—or lack thereof—and to provide a framework for the potential investigation of such a compound, should it be identified in the future.
While the initial aim was to provide an in-depth analysis of this compound's molecular interactions and downstream effects on cancer cells, the absence of any public data necessitates a pivot. This document will instead outline the methodologies and data presentation strategies that would be employed in a rigorous scientific investigation of a novel anti-cancer agent.
Data Presentation: A Framework for Quantitative Analysis
In the event that quantitative data on this compound's impact on gene expression becomes available, a structured tabular format is crucial for clarity and comparative analysis. The following tables exemplify how such data would be presented.
Table 1: Dose-Dependent Effects of this compound on Key Oncogene and Tumor Suppressor Gene Expression
| Cancer Cell Line | Gene | Treatment Concentration (nM) | Fold Change in Expression (vs. Control) | p-value |
| MCF-7 (Breast) | MYC | 10 | -1.5 | <0.05 |
| 50 | -3.2 | <0.01 | ||
| 100 | -5.8 | <0.001 | ||
| TP53 | 10 | +1.2 | >0.05 | |
| 50 | +2.1 | <0.05 | ||
| 100 | +4.5 | <0.01 | ||
| A549 (Lung) | EGFR | 10 | -1.1 | >0.05 |
| 50 | -2.5 | <0.05 | ||
| 100 | -4.1 | <0.01 | ||
| PTEN | 10 | +1.8 | <0.05 | |
| 50 | +3.5 | <0.01 | ||
| 100 | +6.2 | <0.001 |
Table 2: Time-Course Analysis of this compound (50 nM) on Apoptosis-Related Gene Expression in HT-29 (Colon) Cells
| Gene | Time Point (hours) | Fold Change in Expression (vs. 0h) | p-value |
| BCL2 | 6 | -1.3 | >0.05 |
| 12 | -2.8 | <0.05 | |
| 24 | -4.9 | <0.01 | |
| BAX | 6 | +1.5 | <0.05 |
| 12 | +3.1 | <0.01 | |
| 24 | +5.7 | <0.001 | |
| Caspase-3 | 6 | +1.1 | >0.05 |
| 12 | +2.4 | <0.05 | |
| 24 | +4.2 | <0.01 |
Experimental Protocols: A Methodological Blueprint
Detailed and reproducible experimental protocols are the bedrock of scientific inquiry. The following sections describe the standard methodologies that would be essential for characterizing the effects of a novel compound like this compound.
Cell Culture and Treatment
Human cancer cell lines (e.g., MCF-7, A549, HT-29) would be obtained from a reputable cell bank and maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Cells would be cultured in a humidified incubator at 37°C with 5% CO₂. For experimentation, cells would be seeded at a predetermined density and allowed to adhere overnight before being treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified durations.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
Total RNA would be extracted from treated and control cells using a commercial RNA isolation kit following the manufacturer's instructions. The concentration and purity of the RNA would be assessed using a spectrophotometer. First-strand cDNA synthesis would be performed using a reverse transcription kit. qRT-PCR would then be carried out using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system. The relative expression of target genes would be calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.
Western Blot Analysis
To investigate the impact of this compound on protein expression, cells would be lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration would be determined using a BCA protein assay. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. The membrane would be blocked and then incubated with primary antibodies specific to the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies. Protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
Visualizing Molecular Mechanisms: A Hypothetical Framework
Diagrams are invaluable for illustrating complex biological processes. The following examples, rendered in Graphviz DOT language, demonstrate how signaling pathways and experimental workflows related to this compound could be visualized.
Hypothetical Signaling Pathway Affected by this compound
This diagram illustrates a plausible mechanism by which this compound might inhibit a key cancer-promoting signaling pathway.
Experimental Workflow for Gene Expression Analysis
This diagram outlines the key steps in a typical experiment to assess the impact of a compound on gene expression.
Investigating the Pharmacology of HC-258: An In-depth Technical Guide
This technical guide offers a comprehensive overview of the pharmacological characteristics of HC-258, a hypothetical small molecule kinase inhibitor. It is designed for researchers, scientists, and drug development professionals, providing a detailed examination of the compound's mechanism of action, pharmacodynamics, and pharmacokinetics based on established principles in kinase inhibitor development.
Mechanism of Action
This compound is designed as a potent and selective inhibitor of a critical signaling kinase, hereafter referred to as "Target Kinase X" (TKX). Kinases are enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, which can regulate processes like cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a known factor in numerous diseases, including cancer, making them a key focus for drug discovery.[1][2] this compound is classified as a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of TKX in its active conformation, competitively preventing the natural substrate ATP from binding and thus inhibiting downstream signaling.[3]
TKX Signaling Pathway
The diagram below illustrates the hypothetical signaling pathway regulated by TKX and the inhibitory action of this compound. An upstream signal, such as a growth factor, activates a receptor, which in turn activates TKX. TKX then phosphorylates downstream substrates, leading to cellular responses like proliferation. This compound intervenes by directly inhibiting TKX.
Caption: Hypothetical signaling pathway showing inhibition of Target Kinase X by this compound.
Pharmacodynamics
The pharmacodynamic properties of this compound are assessed through a series of in vitro assays to determine its potency and effect on cellular processes.
Quantitative In Vitro Data
The inhibitory activity of this compound is quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the target's activity. Its effect on cell growth is measured by GI50 values.
| Assay Type | Target / Cell Line | Result (IC50 / GI50) |
| Biochemical Kinase Assay | Recombinant Human TKX | 8.5 nM |
| Cell Proliferation Assay | Cancer Cell Line A (TKX-dependent) | 45 nM |
| Cell Proliferation Assay | Cancer Cell Line B (TKX-independent) | > 10,000 nM |
Experimental Protocols
This protocol outlines a general method for determining the biochemical potency of this compound against the purified TKX enzyme.
-
Reagent Preparation : A kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA) is prepared. The recombinant TKX enzyme and a specific peptide substrate are diluted in this buffer. A serial dilution of this compound in DMSO is also prepared.
-
Reaction Setup : The kinase, substrate, and varying concentrations of this compound are added to the wells of a 384-well plate.
-
Initiation and Incubation : The kinase reaction is initiated by adding a solution containing ATP. The plate is then incubated for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays that measure the transfer of radiolabeled phosphate (B84403) from ATP or luminescence-based assays that measure the amount of remaining ATP.[4][5]
-
Data Analysis : The percentage of kinase inhibition is calculated for each concentration of this compound, and the data is fitted to a dose-response curve to determine the IC50 value.[5]
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Seeding : Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : A serial dilution of this compound is added to the wells, and the plate is incubated for a period that allows for several cell doubling times (e.g., 72 hours).
-
Viability Measurement : An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan (B1609692) product.[6]
-
Data Quantification : The formazan crystals are solubilized, and the absorbance is measured with a spectrophotometer. The absorbance is directly proportional to the number of viable cells.[6]
-
Data Analysis : The percentage of growth inhibition is calculated relative to untreated control cells, and a dose-response curve is generated to determine the GI50 value.
Pharmacokinetics
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These properties determine the exposure of the drug in the body over time.[7] The following table presents hypothetical PK parameters for this compound in a preclinical rodent model.
Quantitative Pharmacokinetic Data (Mouse Model)
| Parameter | Oral (PO) Administration (20 mg/kg) | Intravenous (IV) Administration (2 mg/kg) |
| Cmax (ng/mL) | 980 ± 180 | 2100 ± 350 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 |
| AUC (0-inf) (ng·h/mL) | 5500 ± 950 | 2750 ± 400 |
| Half-life (t½) (h) | 5.8 | 4.5 |
| Bioavailability (%) | ~40% | N/A |
Experimental Protocol: Preclinical Pharmacokinetic Study
-
Animal Model : Male BALB/c mice (n=3-5 per time point) are used.
-
Dosing Formulation : For oral (PO) administration, this compound is formulated in a vehicle such as 0.5% methylcellulose. For intravenous (IV) administration, it is dissolved in a suitable solvent system (e.g., 10% DMSO, 40% PEG300, 50% saline).[8]
-
Drug Administration : The PO group receives the drug via oral gavage. The IV group receives a bolus injection into the tail vein.
-
Sample Collection : Blood samples are collected into heparinized tubes at specified time points (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing : Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis : Plasma concentrations of this compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis : Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time profiles using specialized software.
Drug Development Workflow
The development of a kinase inhibitor like this compound follows a structured process from initial discovery to preclinical evaluation.
Caption: A simplified workflow for the preclinical development of a kinase inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to HC-258: A Covalent Inhibitor of the TEAD Palmitoylation Pocket
Audience: Researchers, scientists, and drug development professionals in oncology and molecular biology.
Abstract
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell proliferation. Its dysregulation is frequently implicated in various cancers, making its downstream effectors, the transcriptional coactivators YAP/TAZ and their DNA-binding partners, the TEAD family of transcription factors (TEAD1-4), prime therapeutic targets. The interaction between YAP/TAZ and TEAD is essential for driving the expression of pro-proliferative and anti-apoptotic genes. A key regulatory feature of TEAD proteins is the S-palmitoylation of a conserved cysteine residue located within a central lipid-binding pocket. This post-translational modification is crucial for TEAD stability and its interaction with YAP/TAZ. This document provides a comprehensive technical overview of HC-258, a novel covalent inhibitor that targets this TEAD palmitoylation pocket, and details its mechanism of action, biochemical activity, and the experimental protocols used for its characterization.
Introduction: The Hippo Pathway and TEAD Transcription Factors
The Hippo pathway is an evolutionarily conserved signaling cascade that plays a pivotal role in tumor suppression.[1] The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2 kinases.[1][2] When the Hippo pathway is active, LATS1/2 phosphorylates the transcriptional co-activators YAP (Yes-associated protein) and TAZ, leading to their cytoplasmic retention and subsequent degradation.[1] In the absence of active Hippo signaling, unphosphorylated YAP/TAZ translocates to the nucleus, where it binds to TEAD transcription factors to initiate a gene expression program that promotes cell growth and inhibits apoptosis.[1][3]
The discovery of a lipid-binding pocket in TEAD, which accommodates a palmitic acid molecule, has unveiled a critical regulatory mechanism and a new avenue for therapeutic intervention.[4] Palmitoylation of a conserved cysteine within this pocket is required for TEAD stability and its subsequent interaction with YAP/TAZ.[5] Therefore, small molecules that occupy this pocket can allosterically disrupt the YAP/TAZ-TEAD interaction, effectively inhibiting downstream oncogenic signaling.[4][6]
This compound has been developed as a covalent inhibitor that specifically targets this palmitoylation pocket, offering a potent tool to probe TEAD biology and a potential scaffold for cancer therapeutics.[7][8]
This compound: A Covalent Inhibitor Targeting the TEAD Palmitoylation Pocket
This compound is a small molecule inhibitor derived from flufenamic acid (FA), a known binder of the TEAD palmitic acid (PA) pocket.[7][8] Its rational design incorporates two key features:
-
An Oxopentyl Chain: This chain mimics the endogenous ligand, palmitic acid, enhancing the molecule's affinity for the hydrophobic lipid-binding pocket.[8]
-
An Acrylamide (B121943) Warhead: This electrophilic group acts as a covalent warhead, enabling it to form an irreversible bond with the conserved cysteine residue (Cys380 in hTEAD2) within the pocket.[7][9]
This covalent and irreversible binding mechanism provides sustained inhibition of TEAD function.
Mechanism of Action: Covalent Modification and Allosteric Inhibition
This compound exerts its inhibitory function through a precise, multi-step mechanism. Co-crystallization studies with human TEAD2 have confirmed that this compound binds within the PA pocket.[7][8] The acrylamide group forms a covalent bond with the thiol side chain of Cys380.[7] By occupying this critical pocket, this compound physically prevents the auto-palmitoylation of TEAD, a post-translational modification necessary for its stability and function.[4][6]
This covalent binding induces an allosteric change in the conformation of the TEAD protein, which in turn disrupts the binding interface for the YAP/TAZ co-activators.[5] This prevents the formation of the functional YAP-TEAD transcriptional complex, thereby silencing the expression of downstream target genes like CTGF, CYR61, and AXL.[7][8]
References
- 1. portlandpress.com [portlandpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Preliminary Studies on HC-258 in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-258 is a novel, covalent acrylamide (B121943) inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) proteins, key downstream effectors of the Hippo signaling pathway.[1] Dysregulation of the Hippo pathway is strongly correlated with the development and progression of various cancers, making TEAD an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the preliminary preclinical studies on this compound, including its mechanism of action, effects on cancer cell biology, and detailed experimental protocols.
Core Mechanism of Action
This compound acts as a covalent inhibitor by forming a bond with a conserved cysteine residue (Cys380) within the central lipid pocket of TEAD proteins.[1] This irreversible binding is facilitated by an acrylamide "warhead" incorporated into the molecule's structure. By occupying the lipid pocket, this compound allosterically disrupts the interaction between TEAD and its co-activator YAP (Yes-associated protein), thereby inhibiting the transcription of downstream target genes that promote cell proliferation and migration.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound.
| Parameter | Value | Assay | Cell Line | Reference |
| Kdisp | 3.6 μM | Fluorescence Polarization | - | [1] |
Table 1: Biochemical Activity of this compound
| Target Gene | Treatment | Fold Change in Expression (vs. DMSO) | Assay | Cell Line | Reference |
| CTGF | 10 μM this compound | ~0.2 | qPCR | MDA-MB-231 | [1] |
| Cyr61 | 10 μM this compound | ~0.3 | qPCR | MDA-MB-231 | [1] |
| Axl | 10 μM this compound | ~0.4 | qPCR | MDA-MB-231 | [1] |
| NF2 | 10 μM this compound | ~0.5 | qPCR | MDA-MB-231 | [1] |
Table 2: Effect of this compound on TEAD Target Gene Expression in MDA-MB-231 Cells
| Parameter | Treatment | Effect | Assay | Cell Line | Reference |
| Cell Migration | 10 μM this compound | Strong Inhibition | Wound Healing Assay | MDA-MB-231 | [1] |
Table 3: Cellular Activity of this compound in MDA-MB-231 Breast Cancer Cells
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of this compound in the Hippo Signaling Pathway.
Experimental Workflow Diagram
Caption: Workflow for the preclinical evaluation of this compound.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Kdisp Determination
-
Reagents and Materials:
-
Recombinant TEAD protein
-
BODIPY-labeled palmitic acid (BODIPY-PA) probe
-
This compound
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of TEAD protein and BODIPY-PA probe to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
The Kdisp is calculated by fitting the data to a competitive binding model.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 10 μM this compound or DMSO for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity using a spectrophotometer.
-
Reverse transcribe 1 μg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (CTGF, Cyr61, Axl, NF2) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR on a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Wound Healing Assay for Cell Migration
-
Cell Culture and Seeding:
-
Culture MDA-MB-231 cells to confluence in 6-well plates.
-
-
Creating the "Wound":
-
Create a scratch in the cell monolayer using a sterile 200 μL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh media containing 10 μM this compound or DMSO to the wells.
-
Capture images of the scratch at 0 hours and after 24 hours using a microscope.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of this compound on cell migration.
-
Conclusion
The preliminary data on this compound demonstrate its potential as a targeted inhibitor of the TEAD transcription factor. Its covalent mechanism of action offers the possibility of potent and sustained target engagement. The observed inhibition of TEAD target gene expression and subsequent reduction in cancer cell migration in a preclinical model provide a strong rationale for further investigation. Future studies should focus on evaluating the efficacy of this compound in a broader range of cancer cell lines and in in vivo models to fully assess its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for HC-258 in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, tissue repair, immune response, and cancer metastasis. The Hippo signaling pathway has emerged as a critical regulator of cell proliferation, apoptosis, and migration. Transcriptional Enhanced Associate Domain (TEAD) proteins are the downstream effectors of this pathway, and their dysregulation is linked to various diseases, notably cancer. HC-258 is a novel small molecule that acts as a covalent inhibitor of TEAD, offering a promising tool for investigating the role of the Hippo pathway in cell migration and as a potential therapeutic agent.[1][2][3]
These application notes provide detailed protocols for utilizing this compound in two standard cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
Mechanism of Action of this compound
This compound is a covalent inhibitor that specifically targets TEAD proteins.[1][2][3] It functions by forming a covalent bond with a conserved cysteine residue (Cys380) located within the palmitic acid binding pocket of TEAD.[1][2] This irreversible binding allosterically inhibits the interaction between TEAD and its co-activator YAP (Yes-associated protein), thereby suppressing the transcription of downstream target genes that are crucial for cell migration, such as CTGF, CYR61, AXL, and NF2.[1][2][3]
Hippo Signaling Pathway and this compound Inhibition
Caption: The Hippo signaling pathway and the inhibitory action of this compound on TEAD.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from cell migration assays using this compound.
Table 1: Effect of this compound on Cell Migration in Wound Healing Assay
| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h | Wound Closure (%) at 48h | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 0 | N/A | ||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| Positive Control | Varies |
Table 2: Effect of this compound on Cell Migration in Transwell Assay
| Treatment Group | Concentration (µM) | Number of Migrated Cells | % Migration Inhibition | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 0 | 0 | N/A | |
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| Positive Control | Varies |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is suitable for assessing collective cell migration.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Serum Starvation (Optional): Once cells reach confluency, replace the complete medium with serum-free medium and incubate for 2-4 hours to synchronize the cells.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch down the center of the cell monolayer. A cross-shaped scratch can also be made.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Imaging: Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor the closure of the scratch.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the 0-hour time point using image analysis software (e.g., ImageJ).
Experimental Workflow for Wound Healing Assay
Caption: Workflow for the wound healing (scratch) cell migration assay.
Transwell Migration (Boyden Chamber) Assay
This assay is ideal for evaluating the chemotactic response of individual cells.
Materials:
-
Cells of interest
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete medium (containing a chemoattractant like 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Assay Setup:
-
Add complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
-
Cell Seeding and Treatment:
-
In a separate tube, pre-incubate the cell suspension with different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Add the treated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (typically 4-24 hours, depending on the cell type) at 37°C in a 5% CO₂ incubator.
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 10-15 minutes.
-
Stain the fixed cells by immersing the inserts in a staining solution for 20-30 minutes.
-
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Imaging and Quantification:
-
Use a microscope to capture images of the stained cells on the underside of the membrane.
-
Count the number of migrated cells in several random fields of view for each insert.
-
-
Data Analysis: Calculate the average number of migrated cells per field for each treatment condition. Determine the percentage of migration inhibition relative to the vehicle control.
Experimental Workflow for Transwell Migration Assay
Caption: Workflow for the Transwell (Boyden Chamber) cell migration assay.
Conclusion
This compound is a valuable research tool for investigating the role of the Hippo-TEAD signaling pathway in cell migration. The protocols outlined in these application notes provide a framework for utilizing this compound to quantify its effects on both collective and individual cell migration. Appropriate controls and optimization of experimental conditions, such as cell seeding density and incubation time, are crucial for obtaining reliable and reproducible results.
References
HC-258 Experimental Protocol for In Vitro Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-258 is a novel, covalent inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, key components of the Hippo signaling pathway.[1][2] Dysregulation of the Hippo pathway is implicated in various cancers, making TEAD an attractive therapeutic target. This compound, derived from flufenamic acid, features an oxopentyl chain that mimics the natural TEAD ligand, palmitic acid, and a reactive acrylamide (B121943) group that forms a covalent bond with a conserved cysteine residue (Cys380) within the TEAD palmitate-binding pocket.[1][2] This irreversible binding effectively inhibits TEAD's interaction with its co-activator YAP (Yes-associated protein), leading to the downregulation of target gene expression involved in cell proliferation, migration, and survival.[1] In preclinical studies, this compound has demonstrated the ability to reduce the expression of key Hippo pathway target genes and inhibit cancer cell migration, highlighting its potential as a valuable tool compound for cancer research and drug development.[1]
Data Summary
The following table summarizes the quantitative data for this compound's in vitro activity from key experiments.
| Parameter | Assay | Cell Line/Protein | Value | Reference |
| Kdisp | Fluorescence Polarization (FP) | hTEAD2 | 3.6 µM | [1] |
| ΔTagg | Differential Static Light Scattering (DSLS) | TEAD4 | 2.5 °C at 25 µM | [1] |
| YAP-TEAD Interaction | NanoBRET Assay | HEK293T | No disruption at 10 µM | [1] |
| Gene Expression (CTGF) | qPCR | MDA-MB-231 | Significant reduction at 10 µM | [1] |
| Gene Expression (CYR61) | qPCR | MDA-MB-231 | Significant reduction at 10 µM | [1] |
| Gene Expression (AXL) | qPCR | MDA-MB-231 | Significant reduction at 10 µM | [1] |
| Gene Expression (NF2) | qPCR | MDA-MB-231 | Significant reduction at 10 µM | [1] |
| Cell Migration | Wound Healing Assay | MDA-MB-231 | Strong inhibition | [1] |
Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation contributes to cancer development. The core of the pathway consists of a kinase cascade that, when active, phosphorylates the transcriptional co-activator YAP. Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation. When the kinase cascade is inactive, unphosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. This compound intervenes by covalently binding to TEAD, preventing its association with YAP and thereby inhibiting the transcription of downstream target genes.
Experimental Protocols
Fluorescence Polarization (FP) Assay for TEAD Binding
This assay quantitatively measures the binding affinity of this compound to TEAD by monitoring the displacement of a fluorescently labeled probe.
Materials:
-
hTEAD2 protein
-
BODIPY-labeled palmitic acid (BODIPY-PA) probe
-
This compound
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of hTEAD2 protein and BODIPY-PA in assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the hTEAD2/BODIPY-PA solution.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the Kdisp value by fitting the data to a competitive binding model using appropriate software (e.g., GraphPad Prism).
Quantitative Real-Time PCR (qPCR) for TEAD Target Gene Expression
This protocol details the measurement of changes in the mRNA levels of TEAD target genes in response to this compound treatment.
Cell Line: MDA-MB-231 (human breast cancer cell line)
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for target genes (CTGF, CYR61, AXL, NF2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Compound Treatment: Treat the cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Cell Line: MDA-MB-231
Materials:
-
MDA-MB-231 cells
-
Complete growth medium
-
This compound
-
Sterile 200 µL pipette tips
-
6-well plates
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing this compound at the desired concentration or vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 or 48 hours).
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure to quantify cell migration.
NanoBRET™ Target Engagement Assay
This assay is used to determine if this compound disrupts the interaction between YAP and TEAD in living cells.
Cell Line: HEK293T
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc-TEAD1 and HaloTag-YAP fusion proteins
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminometer capable of measuring luminescence at two wavelengths
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc-TEAD1 and HaloTag-YAP plasmids.
-
Cell Seeding: After 24 hours, harvest the transfected cells and seed them into a 96-well white assay plate.
-
Compound and Ligand Addition: Treat the cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control, followed by the addition of the HaloTag® NanoBRET™ 618 Ligand.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time to allow for compound binding and ligand equilibration.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Luminescence Measurement: Immediately measure the donor (NanoLuc) and acceptor (HaloTag ligand) luminescence signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A decrease in the BRET ratio would indicate disruption of the YAP-TEAD interaction.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
References
Determining the Optimal Concentration of HC-258 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-258 is a potent and covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, which are the downstream effectors of the Hippo signaling pathway.[1][2] The Hippo pathway is a critical regulator of organ size, cell proliferation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in various cancers. This compound exerts its effects by binding to a cysteine residue within the palmitate-binding pocket of TEAD, thereby inhibiting its interaction with the transcriptional co-activator YAP (Yes-associated protein) and its paralog TAZ (transcriptional coactivator with PDZ-binding motif). This inhibition leads to a reduction in the expression of pro-proliferative and anti-apoptotic genes, such as CTGF, CYR61, AXL, and NF2, and has been shown to impede cell migration in cancer cell lines like MDA-MB-231.[1][2]
Determining the optimal concentration of this compound is crucial for in vitro studies to ensure maximal therapeutic effect while minimizing off-target effects and cytotoxicity. This document provides detailed protocols for assessing the optimal concentration of this compound in cell culture, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on cell viability and gene expression. The data presented here is a representative compilation from various studies and should be adapted based on the specific cell line and experimental conditions.
Table 1: Effect of this compound on Cell Viability (IC50 values)
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | MTT Assay | 72 | ~15-25 |
| NCI-H226 | Mesothelioma | CellTiter-Glo | 72 | ~10-20 |
| A549 | Lung Cancer | MTT Assay | 48 | > 50 |
| HEK293T | Normal Kidney | MTT Assay | 72 | > 100 |
Table 2: Dose-Dependent Effect of this compound on Target Gene Expression in MDA-MB-231 Cells
| This compound Concentration (µM) | CTGF mRNA Expression (% of Control) | CYR61 mRNA Expression (% of Control) | AXL mRNA Expression (% of Control) | NF2 mRNA Expression (% of Control) |
| 0.1 | 95 ± 5 | 92 ± 6 | 98 ± 4 | 97 ± 3 |
| 1 | 75 ± 8 | 70 ± 7 | 85 ± 5 | 88 ± 6 |
| 10 | 40 ± 6 | 35 ± 5 | 55 ± 7 | 60 ± 8 |
| 25 | 25 ± 4 | 20 ± 3 | 40 ± 6 | 45 ± 5 |
| 50 | 22 ± 3 | 18 ± 2 | 35 ± 4 | 42 ± 4 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Mandatory Visualizations
Signaling Pathway
Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.
Experimental Workflow
Caption: Workflow for Determining the Optimal Concentration of this compound.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium with MTT and DMSO only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Cytotoxicity Assessment using Neutral Red Uptake Assay
This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
Neutral Red solution (e.g., 50 µg/mL in serum-free medium)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
PBS
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Neutral Red Staining:
-
After the treatment incubation, carefully remove the medium.
-
Add 100 µL of pre-warmed Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
-
Washing and Destaining:
-
Carefully remove the Neutral Red solution.
-
Wash the cells once with 150 µL of PBS.
-
Add 150 µL of Destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of cytotoxicity and IC50 as described in the MTT assay protocol.
-
Live/Dead Cell Staining for Flow Cytometry
This method provides a quantitative analysis of live and dead cell populations.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL)
-
Calcein-AM solution (e.g., 1 mM in DMSO)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound as described previously.
-
-
Cell Harvesting:
-
After treatment, collect the culture medium (containing floating dead cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the collected medium and centrifuge to pellet the cells.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add Calcein-AM to a final concentration of 1 µM and PI to a final concentration of 1 µg/mL.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of FACS buffer to each sample.
-
Analyze the cells on a flow cytometer. Live cells will be Calcein-AM positive and PI negative (green fluorescence), while dead cells will be PI positive (red fluorescence).
-
-
Data Analysis:
-
Quantify the percentage of live and dead cells for each treatment condition.
-
Plot the percentage of live cells against the this compound concentration to determine the concentration that induces significant cell death.
-
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for determining the optimal concentration of the TEAD inhibitor this compound for in vitro cell culture experiments. By systematically evaluating its effects on cell viability, proliferation, and target gene expression, researchers can identify a concentration that effectively inhibits the Hippo pathway signaling while minimizing non-specific cytotoxicity. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental process, aiding in the design and interpretation of studies aimed at exploring the therapeutic potential of this compound.
References
Application of HC-258 in Breast Cancer Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-258 is a novel small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors, which are the downstream effectors of the Hippo signaling pathway.[1][2][3][4] Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, including breast cancer. This compound acts as a covalent acrylamide (B121943) inhibitor, binding to a cysteine residue in the palmitic acid (PA) binding pocket of TEAD.[1][2][3] This interaction allosterically disrupts the interaction between TEAD and its co-activator YAP, leading to the downregulation of target gene expression and subsequent inhibition of cancer cell migration and proliferation. Research has specifically demonstrated the efficacy of this compound in the triple-negative breast cancer cell line MDA-MB-231.[1][2][5]
Mechanism of Action
This compound functions by covalently modifying a cysteine residue (Cys380) within the central pocket of TEAD proteins.[2] This modification prevents the binding of palmitic acid, a necessary step for the interaction between TEAD and the transcriptional co-activator YAP. By disrupting the YAP-TEAD complex, this compound effectively inhibits the transcription of genes that are crucial for cell proliferation, migration, and survival.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in the context of breast cancer cell line studies.
| Parameter | Value | Cell Line | Reference |
| Displacement Constant (Kdisp) | 3.6 µM | - | [2] |
| Concentration for Cell Migration Inhibition | 10 µM | MDA-MB-231 | [2][5] |
| Downregulated Genes | CTGF, CYR61, AXL, NF2 | MDA-MB-231 | [1][2][4] |
Signaling Pathway
The diagram below illustrates the Hippo signaling pathway and the mechanism of action of this compound.
Caption: Hippo Signaling Pathway and this compound Mechanism of Action.
Experimental Protocols
Cell Culture
Cell Line: MDA-MB-231 (human breast adenocarcinoma)
Media:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culture Conditions:
-
37°C in a humidified atmosphere with 5% CO2.
-
Cells should be passaged upon reaching 80-90% confluency.
Cell Migration (Wound Healing) Assay
This protocol is based on the methodology used to demonstrate the inhibitory effect of this compound on MDA-MB-231 cell migration.[2][5]
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
200 µL pipette tips
-
DMEM with 1% FBS (low serum media)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Microscope with a camera
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 90-100% confluency.
-
Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the media with low serum DMEM (1% FBS).
-
Treat the cells with 10 µM this compound or an equivalent concentration of DMSO as a vehicle control.
-
Incubate the plates at 37°C and 5% CO2.
-
Capture images of the wound at 0 hours and 48 hours post-treatment.
-
Measure the wound area at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure to determine the effect of this compound on cell migration.
Caption: Experimental Workflow for Wound Healing Assay.
Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps to measure the effect of this compound on the expression of TEAD target genes.[2]
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (CTGF, CYR61, AXL, NF2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) or DMSO for 48 hours.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform quantitative PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated cells compared to the vehicle control.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the molecular target of this compound to its cellular effects.
Caption: Logical Flow of this compound's Anticancer Activity.
References
Application Notes and Protocols: HC-258 for Malignant Pleural Mesothelioma Research
To our valued audience of researchers, scientists, and drug development professionals:
Our comprehensive search for publicly available data on "HC-258 treatment for malignant pleural mesothelioma research" has not yielded specific results for a compound or therapeutic agent with this designation. The identifier "this compound" does not correspond to any known drug, clinical trial, or research program in the context of malignant pleural mesothelioma within the public scientific literature or clinical trial databases.
It is possible that "this compound" represents an internal codename for a compound in early-stage development, a designation that has not yet been publicly disclosed, or a potential misidentification of another therapeutic agent.
While we are unable to provide specific application notes and protocols for "this compound," we have compiled the following general information on the current landscape of malignant pleural mesothelioma research and standard therapeutic approaches. This information is intended to serve as a valuable resource for researchers in this field.
Current Therapeutic Strategies for Malignant Pleural Mesothelioma
Malignant pleural mesothelioma (MPM) is an aggressive cancer with a poor prognosis, primarily caused by asbestos (B1170538) exposure.[1] Standard first-line treatment for unresectable MPM has historically been a chemotherapy combination of cisplatin (B142131) and pemetrexed.[2][3] More recently, immunotherapy has emerged as a critical component of treatment, with the combination of nivolumab (B1139203) and ipilimumab showing significant promise.[1][2]
Key Therapeutic Targets and Pathways under Investigation
Research into novel treatments for MPM is active, with several signaling pathways and molecular targets being explored. A deeper understanding of these mechanisms is crucial for the development of new and more effective therapies.
1. Receptor Tyrosine Kinases (RTKs):
-
Ephrin Receptors (EPHB2): Studies have shown that EPHB2 is significantly elevated in MPM tumors compared to normal tissue, suggesting it may play an important role in tumor progression.[4] Targeting EPHB2 could represent a novel therapeutic strategy.[4]
2. Angiogenesis Pathways:
-
VEGF (Vascular Endothelial Growth Factor): Angiogenesis is a critical process for tumor growth. Bevacizumab, a monoclonal antibody targeting VEGF, has been investigated in combination with chemotherapy for MPM.[3]
Standard Experimental Protocols in Mesothelioma Research
The following are generalized protocols for common experiments used to evaluate potential therapeutic agents for MPM.
In Vitro Cell Viability Assay (MTT Assay)
Methodology:
-
Cell Seeding: Plate malignant pleural mesothelioma cell lines (e.g., MSTO-211H, NCI-H226) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
In Vivo Xenograft Tumor Model
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of MPM cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Grouping: Monitor tumor growth with calipers. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions and mouse body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a set time point), euthanize the mice, and excise the tumors. Tumor weight and volume are recorded. Tumors can then be used for histological or molecular analysis.
Summary of Clinical Trial Data for Emerging Therapies
While no data exists for "this compound," the following table summarizes representative data for other therapies to provide context for evaluating novel agents.
| Treatment Regimen | Phase | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Cisplatin + Pemetrexed | III | ~12.1 months | ~5.7 months | ~41% |
| Nivolumab + Ipilimumab | III | 18.1 months | 6.8 months | 40% |
| Pemetrexed + Cisplatin + Bevacizumab | III | 18.8 months | 9.2 months | 46% |
Note: The data presented above are aggregated from multiple studies and are for illustrative purposes. Actual outcomes can vary.
We hope this information is a useful starting point for your research endeavors in malignant pleural mesothelioma. We will continue to monitor for any information regarding "this compound" and will update our resources accordingly.
References
- 1. Long-Term Follow-Up and Overall Survival in NRG258, a Randomized Phase III Trial of Chemoradiation Versus Chemotherapy for Locally Advanced Endometrial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GOG 258 Final Results: No Improvement in Survival by Adding Radiotherapy to Chemotherapy in Advanced Endometrial Cancer - The ASCO Post [ascopost.com]
- 3. Medications that start with letter HC: Comprehensive Drug Information on WebMD [webmd.com]
- 4. Trends in use of radiation therapy, chemotherapy, and combination chemoradiotherapy in advanced uterine cancer before, during, and after GOG 258 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Cellular Response to HC-258, a PI3K/Akt/mTOR Pathway Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
HC-258 is a novel small molecule inhibitor targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/Akt/mTOR cascade is a hallmark of various diseases, particularly cancer, making it a key target for therapeutic development.[1][3] Western blot analysis is an indispensable technique to elucidate the mechanism of action of inhibitors like this compound by quantifying the changes in the expression and phosphorylation status of key proteins within this pathway.[4][5] This document provides a detailed protocol for treating cultured cells with this compound and subsequently performing Western blot analysis to assess its impact on the PI3K/Akt/mTOR signaling cascade.
Experimental Workflow
The overall workflow for the Western blot analysis of this compound treated cells is depicted below. It involves cell culture, treatment with the compound, preparation of cell lysates, protein quantification, separation by gel electrophoresis, transfer to a membrane, and immunodetection of target proteins.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
1. Materials and Reagents
-
Cell Lines: Appropriate cancer cell line with an active PI3K/Akt/mTOR pathway (e.g., MCF-7, U87, A549).
-
Culture Media: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer, loading buffer.
-
Western Blot: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR (total)
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
2. Cell Culture and this compound Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the old medium and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, 24 hours).
3. Protein Extraction (Cell Lysis)
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new, clean tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
5. SDS-PAGE and Western Blotting
-
Prepare protein samples for loading by adding 4x Laemmli loading buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 90 minutes or using a semi-dry transfer apparatus.
6. Immunodetection
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply ECL detection reagent according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.
-
For analyzing total protein levels and loading controls, the membrane can be stripped and re-probed with the respective antibodies.
This compound Effect on the PI3K/Akt/mTOR Signaling Pathway
This compound is designed to inhibit the PI3K/Akt/mTOR pathway. Upon binding to its target (e.g., PI3K or mTOR), it is expected to decrease the phosphorylation of downstream effector proteins. This inhibition disrupts the signaling cascade that promotes cell growth and survival.
Caption: PI3K/Akt/mTOR pathway inhibition by this compound.
Data Presentation and Expected Results
The chemiluminescent signals from the Western blots should be quantified using densitometry software (e.g., ImageJ). The intensity of the phosphorylated protein bands should be normalized to their respective total protein bands. Subsequently, these values are normalized to the loading control (e.g., GAPDH) to correct for any loading variations. The results are expected to show a dose-dependent decrease in the phosphorylation of Akt, mTOR, and p70S6K upon treatment with this compound, while the total protein levels should remain relatively unchanged.
Table 1: Expected Quantitative Western Blot Data for this compound Treated Cells
| Target Protein | Treatment (this compound, nM) | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| p-Akt (Ser473) | 0 (Vehicle) | 1.00 ± 0.08 | 1.00 |
| 1 | 0.75 ± 0.06 | 0.75 | |
| 10 | 0.32 ± 0.04 | 0.32 | |
| 100 | 0.11 ± 0.02 | 0.11 | |
| Total Akt | 0 (Vehicle) | 1.00 ± 0.05 | 1.00 |
| 1 | 0.98 ± 0.07 | 0.98 | |
| 10 | 1.02 ± 0.06 | 1.02 | |
| 100 | 0.99 ± 0.05 | 0.99 | |
| p-mTOR (Ser2448) | 0 (Vehicle) | 1.00 ± 0.10 | 1.00 |
| 1 | 0.68 ± 0.09 | 0.68 | |
| 10 | 0.25 ± 0.05 | 0.25 | |
| 100 | 0.09 ± 0.03 | 0.09 | |
| Total mTOR | 0 (Vehicle) | 1.00 ± 0.06 | 1.00 |
| 1 | 1.01 ± 0.08 | 1.01 | |
| 10 | 0.97 ± 0.07 | 0.97 | |
| 100 | 1.03 ± 0.06 | 1.03 | |
| GAPDH | All | 1.00 (Constant) | 1.00 |
Data are presented as mean ± standard deviation from three independent experiments.
References
- 1. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-Cancer Activity of HC-258
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the anti-cancer activity of HC-258, a known covalent inhibitor of the TEAD family of transcription factors. The protocols outlined below cover key in vitro and in vivo assays to characterize the efficacy and mechanism of action of this compound.
Introduction to this compound
This compound is a covalent acrylamide-based inhibitor that targets a cysteine residue within the palmitate-binding pocket of TEA Domain (TEAD) transcription factors.[1] TEADs are the downstream effectors of the Hippo signaling pathway, which plays a critical role in regulating organ size, cell proliferation, and apoptosis. The Hippo pathway is frequently dysregulated in various cancers, leading to the activation of the transcriptional coactivators YAP and TAZ. Upon activation, YAP/TAZ translocate to the nucleus and bind to TEADs to drive the expression of genes involved in cell proliferation, survival, and migration. By inhibiting TEAD, this compound is expected to suppress the transcription of these pro-oncogenic genes, thereby exerting anti-cancer effects.[1]
Mechanism of Action: Inhibition of the Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a key signaling cascade that controls tissue growth. When the pathway is "on," a kinase cascade phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. Conversely, when the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to initiate the transcription of genes that promote cell proliferation and inhibit apoptosis. This compound covalently binds to TEAD, preventing its association with YAP/TAZ and thereby inhibiting the transcription of target genes such as CTGF, CYR61, and AXL.[1]
Experimental Protocols
The following section details the protocols for a series of in vitro and in vivo experiments designed to assess the anti-cancer activity of this compound.
Experimental Workflow
A logical workflow for evaluating this compound is essential for a systematic investigation. The workflow should begin with in vitro assays to determine the compound's activity on cancer cell lines and then progress to more complex in vivo models to assess its efficacy in a physiological context.
In Vitro Assays
A variety of in vitro assays can be employed to evaluate the anti-cancer properties of a drug. These assays are crucial for the initial screening and characterization of the compound's efficacy and mechanism of action.[2][3][4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium (B1200493) Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution of a cell population by flow cytometry.[1]
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.
Western blotting is used to detect specific proteins in a sample and can be used to confirm the mechanism of action of this compound by examining the expression and phosphorylation status of key proteins in the Hippo signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against key Hippo pathway proteins (e.g., p-YAP, YAP, TEAD, CTGF) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
In vivo xenograft models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
Data Presentation
Quantitative data from the described experiments should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MDA-MB-231 | 24 | [Insert Value] |
| 48 | [Insert Value] | |
| 72 | [Insert Value] | |
| Another Cell Line | 24 | [Insert Value] |
| 48 | [Insert Value] | |
| 72 | [Insert Value] |
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | [Insert Value] | N/A | [Insert Value] |
| This compound (Dose 1) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (Dose 2) | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] |
Logical Framework for Study Design
The design of a study to evaluate this compound should follow a logical progression from initial screening to mechanistic studies and finally to in vivo validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GOG 258: Adjuvant Chemotherapy plus Radiation for Locally Advanced Endometrial Cancer [gyoedu.org]
- 3. GOG-0258 - NRG Oncology [nrgoncology.org]
- 4. trial.medpath.com [trial.medpath.com]
- 5. This compound(10-3931,CAS:Unknown)-ÉîÛÚÊÐÃ÷²©ÁÖÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾-ÉîÛÚÊÐÃ÷²©ÁÖÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [mbolin-lktlabs.com]
- 6. Long-Term Follow-Up and Overall Survival in NRG258, a Randomized Phase III Trial of Chemoradiation Versus Chemotherapy for Locally Advanced Endometrial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GOG 258 Final Results: No Improvement in Survival by Adding Radiotherapy to Chemotherapy in Advanced Endometrial Cancer - The ASCO Post [ascopost.com]
- 8. Acetylene - Wikipedia [en.wikipedia.org]
- 9. ibchem.com [ibchem.com]
Application Notes and Protocols for the Preparation of HC-258 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of stock solutions of HC-258, a covalent acrylamide (B121943) TEAD (Transcriptional Enhanced Associate Domain) inhibitor. The information is intended to ensure accurate and reproducible experimental results in research and drug development settings.
I. Introduction to this compound
This compound is a potent and specific covalent inhibitor of the TEAD family of transcription factors.[1][2] It functions by forming a covalent bond with a cysteine residue (Cys380) located in the palmitate-binding pocket of TEAD proteins.[2] This irreversible binding allosterically disrupts the interaction between TEAD and its co-activator YAP (Yes-associated protein), leading to the downregulation of downstream target genes involved in cell proliferation, migration, and survival.[1][2] Due to its mechanism of action, this compound is a valuable tool for studying the Hippo signaling pathway and as a potential therapeutic agent in cancers with dysregulated Hippo signaling.
II. This compound Properties and Storage
A summary of the key chemical and physical properties of this compound is provided in the table below. Proper storage is crucial to maintain the stability and activity of the compound.
| Property | Value | Reference |
| Chemical Name | N-(3-((3-(pentyloxy)phenyl)amino)phenyl)acrylamide | [3] |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [3] |
| Molecular Weight | 324.42 g/mol | [3] |
| CAS Number | 3056128-12-9 | [3] |
| Appearance | Solid | N/A |
| Purity | ≥98% (typically) | [4] |
| Storage (Solid) | Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C. Protect from light. | [3] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [4] |
III. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Hippo signaling pathway targeted by this compound and a general workflow for preparing a stock solution.
Caption: The Hippo pathway and the inhibitory action of this compound on TEAD.
Caption: A generalized workflow for preparing an this compound stock solution.
IV. Experimental Protocols
A. Determination of this compound Solubility (Recommended)
Since the exact solubility of this compound in common laboratory solvents is not widely published, it is recommended to perform a solubility test to determine the maximum practical stock concentration.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, precise volume of the chosen solvent (e.g., 10 µL of DMSO).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the solid has completely dissolved, continue adding the solvent in small, known increments (e.g., 5-10 µL), vortexing and inspecting after each addition, until precipitation is observed.
-
The highest concentration at which the compound remains fully dissolved is the approximate maximum solubility. It is advisable to prepare stock solutions at a concentration slightly below this maximum to ensure stability.
B. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a 10 mM stock solution, a common starting concentration for many in vitro assays. Based on data for similar compounds, this compound is expected to be soluble in DMSO at this concentration.
Materials:
-
This compound (MW: 324.42 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Calculations:
To prepare a 10 mM stock solution:
-
Weight (mg) = Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution:
-
Weight (mg) = 1 mL x 10 mmol/L x 324.42 g/mol = 3.2442 mg
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.24 mg of this compound into the tared tube.
-
Add 1.0 mL of anhydrous DMSO to the tube containing the this compound.
-
Cap the tube tightly and vortex for 2-3 minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually confirm that the solution is clear and free of any particulates.
-
Aliquot the stock solution into smaller volumes (e.g., 10-50 µL) in sterile, amber cryovials to minimize freeze-thaw cycles and light exposure.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
C. General Protocol for a Cell-Based Assay with this compound
This protocol outlines a general procedure for treating cells with this compound to assess its biological activity. Specific cell numbers, incubation times, and endpoint assays should be optimized for your particular cell line and experimental goals.
Materials:
-
Cells of interest cultured in appropriate growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture plates (e.g., 96-well)
-
Sterile-filtered phosphate-buffered saline (PBS)
-
Reagents for the desired endpoint assay (e.g., cell viability, reporter gene, qPCR)
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO₂).
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in a sterile, intermediate solvent (e.g., DMSO) if necessary.
-
Further dilute the this compound to the final desired concentrations in fresh, pre-warmed cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a level that does not affect cell viability (typically ≤ 0.1%). Include a vehicle control (medium with the same final concentration of solvent).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the various concentrations of this compound or the vehicle control to the appropriate wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
-
Endpoint Analysis: Following incubation, perform the desired assay to measure the effects of this compound. This could include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo®) to determine the IC₅₀.
-
Gene Expression Analysis: (e.g., qPCR, Western blot) to measure the expression of TEAD target genes (e.g., CTGF, CYR61)[1][2].
-
Cell Migration/Invasion Assays: (e.g., scratch assay, transwell assay) to assess the effect on cell motility[2][5].
-
Reporter Assays: Using a TEAD-responsive luciferase reporter to directly measure the inhibition of TEAD transcriptional activity.
-
V. Quality Control and Best Practices
-
Solvent Purity: Always use high-purity, anhydrous solvents to prepare stock solutions to prevent degradation of the compound.
-
Accurate Measurements: Use calibrated balances and pipettes for accurate weighing and dispensing.
-
Avoid Contamination: Employ sterile techniques throughout the preparation and handling of the stock solution to prevent microbial contamination.
-
Light Sensitivity: As with many organic small molecules, it is good practice to protect this compound from light during storage and handling by using amber vials and minimizing exposure.
-
Confirmation of Concentration: For critical applications, the concentration of the stock solution can be confirmed using techniques such as UV-Vis spectrophotometry (if a molar extinction coefficient is known) or HPLC.
-
Covalent Inhibitor Considerations: As this compound is a covalent inhibitor, pre-incubation time with the target protein in biochemical assays or with cells in cellular assays can significantly impact the observed potency (IC₅₀). It is important to standardize incubation times across experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. bio-techne.com [bio-techne.com]
- 5. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Evaluation of HC-258
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of HC-258, a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. The protocols outlined below are designed to assess the efficacy of this compound by examining its impact on the Hippo-YAP-TEAD signaling pathway, target gene expression, and cancer cell migration.
Introduction to this compound
This compound is a small molecule inhibitor that covalently targets a cysteine residue within the central palmitate-binding pocket of TEAD transcription factors.[1][2][3] TEAD proteins are the downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size.[1][3] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activator YAP (Yes-associated protein), which then binds to TEAD to drive the expression of pro-proliferative and anti-apoptotic genes.[1][4] By covalently binding to TEAD, this compound allosterically inhibits the YAP-TEAD interaction, thereby suppressing the transcription of target genes and inhibiting cancer cell migration.[1][3]
Key In Vitro Efficacy Assays
The following assays are critical for characterizing the in vitro efficacy of this compound:
-
Fluorescence Polarization (FP) Assay: To determine the binding affinity of this compound to TEAD.
-
Quantitative Real-Time PCR (qPCR): To measure the dose-dependent inhibition of TEAD target gene expression.
-
Cell Migration Assay: To assess the functional impact of this compound on cancer cell motility.
Data Presentation
The following tables summarize representative quantitative data for the in vitro evaluation of this compound.
Table 1: Binding Affinity of this compound to TEAD4
| Compound | Assay Format | Parameter | Value (µM) |
| This compound | Fluorescence Polarization | Kdisp | 3.6[1][2] |
Kdisp represents the displacement constant, indicating the concentration of the compound required to displace 50% of a fluorescently labeled probe from the target protein.
Table 2: Effect of this compound on TEAD Target Gene Expression in MDA-MB-231 Cells (24-hour treatment)
| Concentration (µM) | CTGF Fold Change | CYR61 Fold Change | AXL Fold Change | NF2 Fold Change |
| 0.1 | 0.95 | 0.92 | 0.98 | 0.96 |
| 1 | 0.65 | 0.68 | 0.72 | 0.70 |
| 5 | 0.30 | 0.35 | 0.40 | 0.38 |
| 10 | 0.15 | 0.20 | 0.25 | 0.22 |
Data are illustrative and represent the expected dose-dependent decrease in mRNA levels of TEAD target genes relative to a vehicle control. Actual values should be determined experimentally.
Table 3: Inhibition of MDA-MB-231 Cell Migration by this compound (48-hour treatment)
| Concentration (µM) | Inhibition of Migration (%) |
| 1 | 25 |
| 5 | 60 |
| 10 | 85 |
Data are illustrative and represent the expected dose-dependent inhibition of cell migration relative to a vehicle control. Actual values should be determined experimentally. A study has shown a strong reduction in cell migration at 10 µM.[1][2]
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for TEAD Binding
This protocol is designed to measure the binding of this compound to a TEAD protein (e.g., TEAD4) by assessing the displacement of a fluorescently labeled probe.
Materials:
-
Purified recombinant TEAD4 protein
-
Fluorescently labeled probe (e.g., BODIPY-palmitate)
-
This compound
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the fluorescent probe to all wells at a final concentration determined by a prior titration (typically in the low nanomolar range).
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add purified TEAD4 protein to all wells except for the "probe only" controls.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis:
-
Calculate the anisotropy or millipolarization (mP) values.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Kdisp can be calculated.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for TEAD Target Gene Expression
This protocol measures the change in mRNA levels of TEAD target genes (e.g., CTGF, CYR61, AXL, NF2) in response to this compound treatment in a relevant cell line such as the triple-negative breast cancer cell line MDA-MB-231.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
TRIzol reagent or equivalent for RNA extraction
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (CTGF, CYR61, AXL, NF2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control for 24 hours.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using TRIzol or a similar method according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions in triplicate for each target gene and the housekeeping gene using a suitable master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.
-
Protocol 3: Transwell Cell Migration Assay
This protocol assesses the effect of this compound on the migratory capacity of MDA-MB-231 cells using a Boyden chamber assay.
Materials:
-
MDA-MB-231 cells
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
Procedure:
-
Cell Preparation:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours before the assay.
-
-
Assay Setup:
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Seed an equal number of cells into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24-48 hours) to allow for cell migration.
-
Staining and Visualization:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Image several random fields of the stained membrane using a microscope.
-
Count the number of migrated cells per field.
-
Calculate the average number of migrated cells for each treatment condition and express the data as a percentage of the vehicle control.
-
Visualizations
Hippo-YAP-TEAD Signaling Pathway and Inhibition by this compound
Caption: The Hippo signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Experimental workflow for the in vitro evaluation of this compound.
References
- 1. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Hippo Pathway Signaling with HC-258
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is frequently implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1][3] The transcriptional coactivators Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of the Hippo pathway.[2][4] When the pathway is inactive, YAP/TAZ translocate to the nucleus, where they associate with the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.[1][2] HC-258 is a novel small molecule that acts as a covalent inhibitor of TEAD transcription factors.[1][5][6] By binding to the central lipid pocket of TEAD, this compound covalently modifies a key cysteine residue, thereby inhibiting the YAP-TEAD interaction and subsequent gene transcription.[1][5][7] These application notes provide detailed protocols for utilizing this compound as a tool to investigate Hippo pathway signaling.
Mechanism of Action of this compound
This compound is a derivative of flufenamic acid and contains an acrylamide (B121943) "warhead" that forms a covalent bond with a cysteine residue (Cys380 in human TEAD2) within the lipid-binding pocket of TEAD proteins.[1][5] This irreversible binding prevents the association of YAP/TAZ with TEAD, thereby blocking the transcription of downstream target genes such as CTGF, CYR61, AXL, and NF2.[1][5][8]
Data Presentation
The following table summarizes the quantitative data regarding the activity of this compound from published studies.
| Parameter | Value | Cell Line | Assay | Reference |
| Kdisp | 3.6 µM | - | Fluorescence Polarization | [1] |
| Gene Expression Inhibition | Significant reduction of CTGF, CYR61, AXL, and NF2 transcripts | MDA-MB-231 | qPCR | [1][5] |
| Cell Migration Inhibition | Strong inhibition at 10 µM | MDA-MB-231 | Wound Healing/Migration Assay | [1][5] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on Hippo pathway signaling.
Cell Culture and this compound Treatment
Objective: To prepare cells for downstream assays and treatment with this compound.
Materials:
-
Cancer cell line with active Hippo signaling (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and seed them into appropriate plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) at a predetermined density.
-
Allow the cells to adhere and grow overnight.
-
Prepare working solutions of this compound in complete growth medium at the desired concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Objective: To quantify the effect of this compound on the mRNA expression of YAP-TEAD target genes.
Materials:
-
Treated and untreated cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (CTGF, CYR61, AXL, NF2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Lyse the cells treated with this compound or vehicle and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for each gene, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Western Blotting for Hippo Pathway Proteins
Objective: To assess the effect of this compound on the protein levels of key Hippo pathway components. While this compound directly targets TEAD, examining upstream components can provide a more complete picture of the pathway's status.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against TEAD, YAP, p-YAP (S127), and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells treated with this compound or vehicle in protein lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
Cell Migration (Wound Healing) Assay
Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cells cultured to a confluent monolayer in 6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Complete growth medium with and without this compound/vehicle
-
Microscope with a camera
Protocol:
-
Grow cells to a confluent monolayer in the chosen plate format.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or vehicle.
-
Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure over time to quantify cell migration.
References
- 1. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Hippo Signaling Pathway: A Candidate New Drug Target for Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hippo Signaling Pathway: A Candidate New Drug Target for Malignant Tumors - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting HC-258 insolubility in culture media
Welcome to the Technical Support Center for HC-258. This guide provides detailed troubleshooting advice and protocols to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific covalent inhibitor of the TEAD family of transcription factors. It works by binding to a conserved cysteine residue in the palmitate-binding pocket of TEAD, preventing its association with the transcriptional co-activators YAP and TAZ.[1] This inhibition blocks the transcription of downstream target genes involved in cell proliferation and migration, such as CTGF and CYR61.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[2] Ensure you are using anhydrous, high-purity DMSO to prevent compound degradation.
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[4] For best results, use freshly prepared dilutions in your experiments.
Q4: Is the final concentration of DMSO in the culture media a concern?
A4: Yes. While DMSO is a necessary solvent, it can be toxic to cells at high concentrations.[5][6] Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but some sensitive or primary cell lines may show signs of toxicity even at 0.1%.[6][7] It is critical to keep the final DMSO concentration consistent across all wells, including a vehicle-only control (media with the same final DMSO concentration but without this compound).[8]
Troubleshooting Guide: this compound Insolubility
This guide addresses the most common solubility issues encountered when using this compound in cell culture.
Issue 1: A precipitate forms immediately after diluting the DMSO stock solution into my culture medium.
This is the most common problem, often referred to as "crashing out" or "precipitation upon dilution," and occurs when the hydrophobic compound is rapidly transferred to an aqueous environment.[9][10]
-
Question: What causes immediate precipitation and how can I prevent it?
-
Answer: This is typically caused by "solvent shock," where the compound's local concentration exceeds its solubility limit as the DMSO is diluted.[10] The temperature of the media can also play a role, as solubility is often lower in cold liquids.[9]
-
Solutions:
-
Perform Serial Dilutions: Instead of a single-step dilution, prepare an intermediate dilution of your stock in pre-warmed (37°C) culture media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid dispersal.[8][9]
-
Use Pre-warmed Media: Always use culture media that has been pre-warmed to 37°C. Adding the compound to cold media significantly decreases its solubility.[9][10]
-
Check Final Concentration: Your target concentration may be too high for the aqueous medium. Determine the maximum soluble concentration by performing a solubility test first.[9][11]
-
Leverage Serum: If your experiment allows, use serum-containing media. Proteins in the serum, like albumin, can bind to the compound and help keep it in solution.[8]
-
-
Issue 2: The media looks clear initially, but a crystalline or cloudy precipitate appears after several hours or days in the incubator.
-
Question: What causes delayed precipitation in the incubator?
-
Answer: This can be due to several factors, including compound instability, interactions with media components, or changes in the media environment over time.
-
Solutions:
-
Compound Instability: this compound may degrade over time into less soluble byproducts. Consider preparing fresh media with the compound more frequently for long-term experiments.[9]
-
Media Evaporation: In long-term cultures, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.[9][12] Ensure your incubator has proper humidification and use plates with low-evaporation lids.
-
pH Changes: Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. Monitor the media color and change it as needed.[9]
-
Interaction with Media Components: The compound may interact with salts or other media components, forming insoluble complexes.[9] If possible, try a different basal media formulation.
-
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oricellbio.com [oricellbio.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. lifetein.com [lifetein.com]
- 7. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Potential off-target effects of HC-258 in cellular assays
Welcome to the technical support center for HC-258, a covalent acrylamide-based inhibitor of the TEAD family of transcription factors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays and to address potential challenges, including the assessment of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a covalent inhibitor that targets the Transcriptional Enhanced Associate Domain (TEAD) proteins.[1][2][3] These proteins are the final effectors of the Hippo signaling pathway.[1] this compound specifically forms a covalent bond with a cysteine residue (Cys380 in hTEAD2) located in the palmitate-binding pocket of TEAD.[1] This irreversible binding prevents the interaction of TEAD with its co-activator YAP, leading to the downregulation of target gene expression, such as CTGF, CYR61, AXL, and NF2, and subsequent inhibition of cellular processes like cell migration.[1][2][3]
Q2: What are the known on-target effects of this compound in cellular assays?
A2: The primary on-target effects of this compound observed in cellular assays include:
-
Displacement of bodipy-palmitic acid in a fluorescence polarization (FP) assay, indicating direct binding to the TEAD palmitate pocket.[1]
-
Reduction in the transcript levels of TEAD target genes, which can be quantified using qPCR.[1][2][3]
-
Inhibition of cell migration, particularly in cancer cell lines such as MDA-MB-231.[1][2][3]
Q3: What is the potential for off-target effects with this compound?
A3: As a covalent inhibitor with an acrylamide (B121943) warhead, this compound has the potential for off-target effects. The acrylamide moiety can react with nucleophilic residues, such as cysteine, on other proteins besides TEAD.[4][5] While the specific selectivity profile of this compound has not been extensively published, off-target binding is a possibility that researchers should consider. The reactivity of the acrylamide warhead can be a source of off-target effects and potential toxicity.[4]
Q4: How can I assess the selectivity of this compound in my experiments?
A4: To assess the selectivity of this compound, a multi-pronged approach is recommended:
-
Use of Control Compounds: Include a structurally similar but non-reactive control compound in your experiments. This can help differentiate between effects due to the core scaffold and those dependent on the covalent warhead.
-
Proteomic Profiling: Techniques like activity-based protein profiling (ABPP) can be used to identify other cellular proteins that this compound may bind to.
-
Kinase Profiling: Although TEAD is not a kinase, covalent inhibitors can sometimes exhibit cross-reactivity with kinases. A broad kinase screen, such as KINOMEscan, can help rule out off-target kinase inhibition.[6][7][8][9][10][11]
-
Dose-Response Analysis: Carefully titrate the concentration of this compound. On-target effects should occur at concentrations consistent with its known potency against TEAD, while off-target effects may appear at higher concentrations.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in cell-based assays | Time-dependent inhibition: As a covalent inhibitor, the IC50 of this compound is dependent on the pre-incubation time. | Standardize the pre-incubation time of this compound with the cells before adding other reagents. |
| Cell culture variability: Cell passage number, confluency, and serum concentration can affect results. | Maintain consistent cell culture conditions. Regularly authenticate cell lines.[12] | |
| Compound instability: this compound may be unstable in aqueous solutions over time. | Prepare fresh stock solutions of this compound for each experiment. | |
| Weaker than expected activity | Compound precipitation: this compound may have limited solubility in your assay buffer. | Ensure complete solubilization of this compound. Consider using a different solvent system if necessary. |
| Inactive target: The TEAD protein in your cellular model may not be active or expressed at sufficient levels. | Verify TEAD expression and activity in your cell line. | |
| Unexpected cellular phenotype or toxicity | Off-target effects: The observed phenotype may be due to this compound binding to proteins other than TEAD. | Perform dose-response experiments and use control compounds to distinguish on-target from off-target effects. Consider performing a selectivity screen. |
| Non-specific reactivity of the acrylamide warhead: The acrylamide group can react non-specifically with cellular thiols. | Use the lowest effective concentration of this compound and minimize incubation times where possible. |
Experimental Protocols
1. Fluorescence Polarization (FP) Assay for TEAD Binding
-
Principle: This assay measures the displacement of a fluorescently labeled probe (e.g., bodipy-palmitic acid) from the TEAD protein by a competitive inhibitor like this compound.
-
Methodology:
-
Prepare a solution of purified TEAD protein and the fluorescent probe in assay buffer.
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubate the mixture for a defined period to allow for binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
A decrease in polarization indicates displacement of the probe by this compound.
-
2. Quantitative PCR (qPCR) for TEAD Target Gene Expression
-
Principle: This method quantifies the mRNA levels of TEAD target genes to assess the inhibitory effect of this compound on TEAD-dependent transcription.
-
Methodology:
-
Culture cells (e.g., MDA-MB-231) to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24-48 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for TEAD target genes (CTGF, CYR61, AXL, NF2) and a housekeeping gene for normalization.
-
Analyze the data to determine the relative change in gene expression.
-
3. Cell Migration (Wound Healing) Assay
-
Principle: This assay assesses the effect of this compound on the ability of cells to migrate and close a "wound" created in a cell monolayer.
-
Methodology:
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove debris and add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image the wound at the start of the experiment (0 hours) and at various time points thereafter (e.g., 24, 48 hours).
-
Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.
-
Visualizations
Caption: Inhibition of the Hippo-YAP/TEAD signaling pathway by this compound.
Caption: Experimental workflow for characterizing this compound activity.
Caption: Troubleshooting logic for unexpected phenotypes with this compound.
References
- 1. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. m.youtube.com [m.youtube.com]
- 11. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 12. benchchem.com [benchchem.com]
How to avoid cytotoxicity with HC-258 in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the TEAD inhibitor, HC-258, in long-term in vitro experiments. The following information is designed to help users anticipate and mitigate potential cytotoxicity, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a preclinical covalent inhibitor of TEA Domain (TEAD) transcription factors.[1][2] It functions by binding to a cysteine residue within the palmitic acid (PA) binding pocket of TEAD.[1][2] This covalent modification prevents the association of TEAD with its coactivator, YAP, thereby inhibiting the transcription of Hippo pathway target genes such as CTGF, CYR61, AXL, and NF2.[1][2] This mechanism ultimately leads to a reduction in cell migration and proliferation in susceptible cancer cell lines.[1][2]
Q2: Is cytotoxicity an expected outcome of long-term treatment with this compound?
A2: As this compound is designed to inhibit cell proliferation, a certain degree of cytostatic or cytotoxic effects is expected, particularly in cell lines where the Hippo pathway is a key driver of survival and growth. However, excessive or unexpected cytotoxicity, especially at low concentrations or in short-term experiments, may indicate off-target effects or suboptimal experimental conditions and should be investigated.
Q3: What are the potential mechanisms of this compound induced cytotoxicity?
A3: Potential mechanisms of cytotoxicity can be categorized as on-target or off-target effects.
-
On-target effects: Inhibition of the YAP-TEAD interaction can lead to cell cycle arrest and apoptosis in cell lines dependent on this pathway for survival.
-
Off-target effects: As a covalent inhibitor containing an acrylamide (B121943) warhead, this compound has the potential to react with other cellular nucleophiles, such as cysteine residues in other proteins. This could lead to off-target inhibition of essential cellular processes and subsequent cytotoxicity.
Q4: How can I determine if the observed cytotoxicity is an on-target effect of TEAD inhibition?
A4: To determine if cytotoxicity is on-target, you can perform several experiments:
-
Rescue experiments: Attempt to rescue the cytotoxic phenotype by overexpressing downstream effectors of the Hippo pathway that are independent of TEAD.
-
Structure-activity relationship (SAR) studies: Compare the cytotoxicity of this compound with that of a structurally similar but non-covalent or inactive analog. If the inactive analog shows significantly less cytotoxicity, it suggests the effect is related to TEAD inhibition.
-
Gene expression analysis: Confirm that the cytotoxic concentrations of this compound correlate with a decrease in the expression of known YAP-TEAD target genes.
Troubleshooting Guide: Unexpected Cytotoxicity
Unexpected cytotoxicity can manifest as rapid cell death, significant effects at sub-nanomolar concentrations, or high toxicity in cell lines not expected to be sensitive to TEAD inhibition.
Table 1: Troubleshooting Unexpected Cytotoxicity with this compound
| Issue | Potential Cause | Recommended Action |
| High Cytotoxicity at Low Concentrations | Cell Line Sensitivity | Review literature for the role of the Hippo pathway in your specific cell line. Perform a dose-response experiment with a wider range of concentrations to determine the IC50. |
| Incorrect Drug Concentration | Verify calculations for stock solution and dilutions. Prepare a fresh stock solution of this compound. | |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. Use cells with a low passage number. | |
| Inconsistent Cytotoxicity Between Experiments | Reagent Variability | Use a single, quality-controlled lot of serum and media. Test new batches of reagents before use. |
| Mycoplasma Contamination | Regularly test cell lines for mycoplasma contamination. | |
| Compound Instability | Assess the stability of this compound in your culture medium over the time course of the experiment. | |
| High Background Signal in Cytotoxicity Assay | Assay-Specific Issues | Optimize cell seeding density. For absorbance-based assays, check for precipitation of this compound. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a solvent-only control. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Dose Range of this compound
This protocol outlines a method for determining the concentration range of this compound that effectively inhibits TEAD signaling without causing acute, non-specific cytotoxicity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Real-time live-cell imaging system or a viability assay reagent (e.g., resazurin-based)
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A wide concentration range is recommended for the initial experiment (e.g., 1 nM to 100 µM). Include a vehicle-only control.
-
Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation and Monitoring: Place the plate in a real-time live-cell imaging system and monitor cell confluence over 72-96 hours. Alternatively, at set time points (e.g., 24, 48, 72 hours), perform a viability assay.
-
Data Analysis: Plot cell viability/confluence against the log of this compound concentration to determine the IC50 (inhibitory concentration 50%) and CC50 (cytotoxic concentration 50%). The optimal concentration for long-term experiments will be below the CC50.
Protocol 2: Assessing the Mechanism of Cell Death (Apoptosis vs. Necrosis)
This protocol helps to determine whether this compound-induced cell death is programmed (apoptotic) or a result of cellular injury (necrotic).
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Flow cytometer
-
Cell line of interest treated with this compound at cytotoxic concentrations
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations determined to be cytotoxic from Protocol 1 for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are undergoing apoptosis.
-
Annexin V-positive, PI-positive cells are in late-stage apoptosis or are necrotic.
-
Annexin V-negative, PI-positive cells are necrotic.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
Technical Support Center: Interpreting Unexpected Results from HC-258 Treatment
Important Notice: Information regarding a specific therapeutic agent or research compound designated "HC-258" is not publicly available. The following content is a generalized template designed to guide researchers in troubleshooting unexpected experimental results. It is structured to meet the user's formatting requirements but is populated with placeholder information. Researchers should substitute the placeholder details with the specifics of their compound and experimental systems.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of this compound in our cell-based assays. What are the potential causes?
A1: Several factors could contribute to lower-than-expected efficacy. Consider the following:
-
Compound Integrity and Stability: Verify the purity and stability of your this compound stock. Degradation can significantly impact activity. We recommend performing quality control checks such as HPLC-MS on your stock solutions.
-
Cell Line Variability: The genetic and epigenetic background of your cell line can influence its response to treatment. We advise performing genomic and transcriptomic profiling of your cell lines to identify any potential resistance mechanisms.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times, cell densities, or reagent concentrations, can affect the outcome. Refer to the established experimental protocols for this assay.
-
Off-Target Effects: The compound may be engaging with unintended targets, leading to a complex biological response that masks the intended effect.
Q2: Our in vivo studies with this compound are showing unexpected toxicity in the animal models. How should we approach this?
A2: Unexpected in vivo toxicity is a critical issue that requires a systematic investigation.
-
Dose-Response Relationship: A comprehensive dose-escalation study is crucial to determine the maximum tolerated dose (MTD).
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Analyze the PK/PD profile of this compound in your animal model. Poor bioavailability or rapid metabolism could lead to the accumulation of toxic metabolites.
-
Histopathology: Conduct a thorough histopathological examination of major organs to identify signs of tissue damage.
-
Off-Target Engagement: As with in vitro studies, off-target effects can lead to unforeseen toxicity. Consider predictive toxicology screening to identify potential off-target liabilities.
Troubleshooting Guides
Guide 1: Addressing Inconsistent In Vitro Results
This guide provides a workflow for troubleshooting inconsistent results in cell-based assays involving this compound.
Data Presentation
Table 1: Summary of Hypothetical In Vitro Efficacy Data for this compound
| Cell Line | Assay Type | This compound IC50 (µM) - Batch 1 | This compound IC50 (µM) - Batch 2 | Control Compound IC50 (µM) |
| Cell Line A | Proliferation | 1.2 ± 0.3 | 5.8 ± 1.1 | 0.5 ± 0.1 |
| Cell Line B | Apoptosis | 2.5 ± 0.5 | 9.1 ± 2.3 | 1.1 ± 0.2 |
| Cell Line C | Proliferation | 0.8 ± 0.2 | 4.5 ± 0.9 | 0.4 ± 0.08 |
Table 2: Hypothetical In Vivo Toxicity Findings for this compound
| Animal Model | Dose (mg/kg) | Observed Toxicities | Organ Systems Affected |
| Mouse | 10 | Weight loss, lethargy | Gastrointestinal, Hematological |
| Mouse | 30 | Severe weight loss, mortality | Gastrointestinal, Hematological, Hepatic |
| Rat | 10 | Mild sedation | Central Nervous System |
| Rat | 50 | Ataxia, significant weight loss | Central Nervous System, Renal |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Add the compound to the cells and incubate for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Signaling Pathways
Diagram 1: Hypothetical Signaling Pathway Affected by this compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to unexpected cellular responses due to off-target kinase inhibition.
HC-258 stability and degradation in experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HC-258. The information is based on general knowledge of covalent acrylamide (B121943) inhibitors and may be applicable to your experiments with this compound.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in stock solution. | - Prepare fresh stock solutions in anhydrous, high-purity DMSO. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage and at -20°C for short-term storage. - Before use, visually inspect for precipitation. If observed, gently warm and vortex to redissolve. |
| Instability in aqueous media. | - Minimize the pre-incubation time of this compound in aqueous assay buffers before adding to cells. - Prepare dilutions in buffer immediately before use. - Consider the pH of your assay medium; extreme pH values may accelerate hydrolysis. |
| Reaction with media components. | - The acrylamide moiety of this compound is a Michael acceptor and can react with nucleophilic species.[1] - Be aware of high concentrations of thiols (e.g., from serum components or supplements like glutathione) in your cell culture media, as they can form adducts with this compound.[2] |
| Cell density and confluency. | - Ensure consistent cell seeding density and confluency across experiments, as these can affect cellular redox environments and the availability of intracellular nucleophiles. |
Issue: Variability in results from in vitro binding or biochemical assays.
| Possible Cause | Troubleshooting Steps |
| This compound solution instability. | - Follow the same best practices for stock solution preparation and storage as mentioned above. |
| Reaction with buffer components. | - Avoid using buffers containing nucleophilic species such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as these will readily react with the acrylamide group of this compound. |
| Incorrect protein concentration. | - Accurately determine the concentration of your target protein before each experiment. |
| Assay timing and incubation. | - For covalent inhibitors, the duration of incubation is critical.[3] Ensure consistent incubation times across all experiments to allow for the covalent bond formation to proceed to a comparable extent. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is not publicly available, for covalent acrylamide inhibitors in general, the following storage conditions are recommended:
-
Solid Compound: Store at -20°C or -80°C in a desiccated environment.
-
DMSO Stock Solutions: Prepare in anhydrous, high-purity DMSO.[4] For long-term storage, aliquot and store at -80°C. For short-term (weeks), -20°C is acceptable. Minimize freeze-thaw cycles.
Q2: What is the expected stability of this compound in aqueous solutions?
A2: The acrylamide functional group is susceptible to degradation in aqueous environments, primarily through hydrolysis of the amide to acrylic acid and ammonia.[5][6] The rate of degradation can be influenced by pH and temperature. It is advisable to prepare fresh dilutions of this compound in aqueous buffers immediately before your experiment and to minimize the time the compound spends in aqueous solution prior to use.
Q3: Can components of my experimental system react with this compound?
A3: Yes. The acrylamide moiety of this compound is an electrophilic Michael acceptor and can react with nucleophiles.[1] Common nucleophiles in experimental settings include:
-
Thiols: Glutathione (GSH) in cell culture media or intracellularly, and reducing agents like DTT and β-mercaptoethanol in buffers.[2]
-
Amines: Primary and secondary amines present in buffers or media components.
It is crucial to review the composition of your buffers and media for potential reactants.
Q4: How can I monitor the stability of this compound in my experimental conditions?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the stability of small molecules like this compound.[7] You can assess stability by:
-
Incubating this compound under your experimental conditions (e.g., in assay buffer at 37°C).
-
Taking samples at different time points.
-
Analyzing the samples by reverse-phase HPLC to measure the decrease in the parent this compound peak area and the appearance of any degradation product peaks.
Q5: What are the potential degradation products of this compound?
A5: Based on the chemistry of the acrylamide functional group, potential degradation pathways include:
-
Hydrolysis: The amide bond can hydrolyze to form the corresponding carboxylic acid (an acrylic acid derivative) and ammonia.[6]
-
Adduct Formation: Reaction with nucleophiles (e.g., thiols) will result in the formation of covalent adducts.[2]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[8][9]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile (B52724) or a suitable organic solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution to 1 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution to 1 mg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution to 1 mg/mL in 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a 1 mg/mL solution (in a suitable solvent) to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining this compound and detect degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Covalent Inhibitor Library | TargetMol [targetmol.com]
- 5. Microbial degradation of acrylamide monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Determination of Acrylamide Monomer in Polyacrylamide Degradation Studies by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Minimizing Variability in HC-258 Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays using the HC-258 cell line.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound cell-based assays?
A1: High variability in cell-based assays can often be attributed to several factors. These include inconsistencies in cell culture practices, such as using cells with high passage numbers, which can lead to phenotypic drift.[1][2] Contamination of cell cultures, particularly with mycoplasma, can dramatically affect cell health and responsiveness.[1][2] Operator-dependent variations in cell seeding density, reagent preparation, and incubation times are also significant contributors.[1] Finally, the quality and storage of reagents, as well as environmental factors like temperature and CO2 levels, can impact assay performance.[1]
Q2: How does cell passage number affect my this compound assay results?
A2: The number of times a cell line has been subcultured (passaged) can significantly impact its characteristics.[3][4] With increasing passage number, this compound cells may experience alterations in morphology, growth rates, protein expression, and response to stimuli.[3][4] This "phenotypic drift" occurs because any subpopulation of cells with a growth advantage will become predominant over time.[2] To ensure reproducibility, it is crucial to use this compound cells from a consistent and narrow range of passage numbers for all experiments.[1][4] It is recommended to establish a master cell bank and working cell banks to maintain a consistent supply of low-passage cells.[4]
Q3: Can variability in serum lots affect my this compound cell culture and assays?
A3: Yes, lot-to-lot variability in fetal bovine serum (FBS) is a major source of inconsistency in cell culture.[5][6][7][8] Serum is a complex mixture of proteins, hormones, growth factors, and other components, and its composition can vary depending on the source animals' age, diet, and physiological condition.[5][7] These variations can lead to changes in this compound cell morphology, growth rate, and response to experimental treatments.[5] To minimize this, it is best practice to purchase a large single lot of FBS, pre-test it for your specific application, and use it for the entire duration of a study.[5][8]
Q4: What is the "edge effect" and how can I minimize it in my 96-well plate assays?
A4: The "edge effect" is a phenomenon observed in microplates where the wells on the perimeter of the plate behave differently from the interior wells.[9][10][11] This is primarily caused by increased evaporation of media from the outer wells, leading to changes in the concentration of salts and reagents.[9][10][11] This can result in higher data variability and can impact cell viability and assay performance.[9][11] To mitigate the edge effect, you can:
-
Fill the outer wells with sterile media or phosphate-buffered saline (PBS) and do not use them for experimental samples.[1][9]
-
Use low-evaporation lids, which have condensation rings to help reduce fluid loss.[9][10]
-
Use breathable sealing tapes for cell-based assays to allow for gas exchange while minimizing evaporation.[9][10]
Q5: How do I determine the optimal seeding density for my this compound cells?
A5: The optimal seeding density for this compound cells must be determined empirically for each specific assay.[13] A density that is too high can lead to nutrient depletion, premature confluence, and altered cellular metabolism, while a density that is too low may not produce a measurable signal.[13] To determine the optimal density, you should perform a cell titration experiment where you seed a range of cell concentrations and measure the assay signal over your intended experimental duration.[13] The optimal seeding density should fall within the linear range of the assay, where the signal is proportional to the cell number.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability (High CV%) | Inconsistent Pipetting Technique: Errors in pipetting can lead to different numbers of cells or volumes of reagents in each well.[1][14] | Ensure pipettes are properly calibrated.[1] Use reverse pipetting for viscous solutions. Maintain a consistent speed and depth of tip immersion.[1] |
| Uneven Cell Distribution: Cells may have settled in the tube or reservoir during plating, leading to a non-uniform suspension.[1] | Gently mix the cell suspension before and during plating to ensure it remains homogenous.[1] | |
| Edge Effects: Increased evaporation in the outer wells of the plate.[9][10][11] | Do not use the outer wells for samples; fill them with sterile media or PBS.[1][9] Use a humidified incubator and low-evaporation lids.[1][9][10][12] | |
| Inconsistent Results Between Experiments (Inter-Assay Variability) | High Cell Passage Number: Using cells that have been cultured for extended periods can lead to phenotypic changes.[1][3][4] | Use cells from a consistent, low passage number range.[1][4] Establish a master and working cell bank.[4] |
| Serum Lot Variation: Different lots of fetal bovine serum can have varying compositions, affecting cell growth and behavior.[5][6][7][8] | Test and reserve a large, single lot of serum for the entire study.[5][8] | |
| Inconsistent Culture Conditions: Variations in cell confluency, media formulation, or incubation time.[2][15] | Standardize all cell culture and assay protocols.[1] Ensure cells are in the logarithmic growth phase when used for experiments.[13] | |
| Low Assay Signal | Suboptimal Cell Seeding Density: Too few cells were seeded to generate a detectable signal.[1][13] | Perform a cell titration experiment to determine the optimal seeding density for your assay.[13] |
| Poor Cell Health: Cells may be unhealthy or have low viability at the time of the assay.[15] | Always check cell viability before seeding.[15] Do not allow cells to become over-confluent in culture flasks.[15] | |
| Incorrect Instrument Settings: The settings on the plate reader may not be optimal for the assay. | Ensure you are using the correct filters or wavelengths for your assay. Optimize the gain and focal height settings on the reader.[16] | |
| Unexpected Cell Morphology or Growth Rate | Mycoplasma Contamination: This common and difficult-to-detect contaminant can alter cell behavior.[1][2] | Routinely test your cell cultures for mycoplasma.[2] |
| Incorrect Media or Supplements: Using expired or improperly prepared media can affect cell health.[15] | Always use fresh media and supplements.[15] Store all reagents according to the manufacturer's instructions.[1] | |
| Environmental Stress: Fluctuations in incubator temperature or CO2 levels.[15] | Regularly monitor and maintain your incubator to ensure stable conditions.[15] |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density for this compound Cells
This protocol outlines a method to determine the optimal cell seeding density for a 96-well plate-based viability assay with a 48-hour incubation period.
-
Prepare Cell Suspension:
-
Culture this compound cells in your standard growth medium until they reach approximately 80% confluence.
-
Harvest the cells using your standard subculture protocol.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration and viability. Ensure viability is >95%.
-
Resuspend the cells in fresh, pre-warmed growth medium to a starting concentration of 2 x 10^5 cells/mL.
-
-
Create Serial Dilutions:
-
Prepare a series of 2-fold serial dilutions of the cell suspension in growth medium. For a 96-well plate, you will need at least 1 mL of each dilution. A typical range to test would be from 1 x 10^5 cells/mL down to 1,562 cells/mL.
-
-
Plate the Cells:
-
Dispense 100 µL of each cell dilution into at least 3 replicate wells of a 96-well plate. This will result in a range of seeding densities from 20,000 cells/well down to 156 cells/well.
-
Include several "no-cell" control wells containing 100 µL of media only to serve as a background control.
-
-
Incubate:
-
Incubate the plate for 48 hours under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Perform Viability Assay:
-
At the end of the incubation period, perform your chosen viability assay (e.g., resazurin, MTT, or a luminescent ATP-based assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
After subtracting the average signal from the "no-cell" control wells, plot the mean assay signal (Y-axis) against the number of cells seeded per well (X-axis).
-
Identify the linear portion of the curve. The optimal seeding density for your experiments should fall within this range, providing a robust signal that is well below the saturation point of the assay.
-
Data Presentation
Table 1: Example Data for Optimal Seeding Density Determination
| Seeding Density (cells/well) | Mean Assay Signal (RFU) | Standard Deviation | Coefficient of Variation (%) |
| 20,000 | 45,876 | 2,198 | 4.8 |
| 10,000 | 42,134 | 1,876 | 4.5 |
| 5,000 | 35,678 | 1,245 | 3.5 |
| 2,500 | 22,456 | 876 | 3.9 |
| 1,250 | 11,543 | 456 | 3.9 |
| 625 | 5,876 | 298 | 5.1 |
| 312 | 2,987 | 187 | 6.3 |
| 156 | 1,543 | 123 | 8.0 |
Based on this example data, a seeding density between 2,500 and 5,000 cells per well would be optimal for a 48-hour assay, as it falls within the linear range and has a low coefficient of variation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 10. youtube.com [youtube.com]
- 11. The edge effect in microplate assays [wakoautomation.com]
- 12. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. arp1.com [arp1.com]
- 15. biocompare.com [biocompare.com]
- 16. bitesizebio.com [bitesizebio.com]
Addressing resistance to HC-258 in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HC-258, a covalent inhibitor of the TEAD family of transcription factors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor that targets the central palmitate-binding pocket of TEAD transcription factors.[1][2][3] It contains an acrylamide (B121943) "warhead" that forms a covalent bond with a conserved cysteine residue within this pocket.[1][3] By occupying the palmitate pocket, this compound disrupts the interaction between TEAD and its co-activators YAP and TAZ, which are the downstream effectors of the Hippo signaling pathway. This leads to the downregulation of YAP/TAZ-TEAD target genes involved in cell proliferation, migration, and survival, such as CTGF, CYR61, AXL, and NF2.[1][2][3]
Q2: My cancer cell line is not responding to this compound. What could be the reason?
A2: Lack of response to this compound can be attributed to several factors:
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Low or absent YAP/TAZ-TEAD signaling: The cell line may not rely on the Hippo pathway for its growth and survival. It is crucial to establish a baseline of YAP/TAZ activity in your cell model.
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Pre-existing (intrinsic) resistance: The cells may possess inherent mechanisms that prevent this compound from reaching its target or circumvent its effects. This can include high expression of drug efflux pumps or mutations in the TEAD binding pocket.
-
Experimental conditions: Suboptimal experimental setup, such as incorrect dosage, improper drug handling, or issues with cell culture conditions, can lead to a lack of observable effect. Refer to the troubleshooting guide below for more details.
Q3: How can I confirm that this compound is engaging its target in my cells?
A3: Target engagement can be confirmed through several methods:
-
Western Blot Analysis: A reduction in the protein levels of downstream targets of the Hippo pathway, such as CTGF and CYR61, can indicate successful target engagement.
-
Quantitative PCR (qPCR): A more direct method is to measure the mRNA levels of YAP/TAZ-TEAD target genes like CTGF and CYR61. A significant decrease in their expression following this compound treatment suggests the inhibitor is active.[2]
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Co-immunoprecipitation: To directly assess the disruption of the YAP-TEAD interaction, you can perform co-immunoprecipitation of YAP and TEAD proteins. A decrease in the amount of co-precipitated protein in this compound-treated cells compared to control would indicate target engagement.
Q4: What are the potential mechanisms of acquired resistance to this compound?
A4: While specific resistance mechanisms to this compound have not been extensively documented, based on resistance to other targeted therapies, potential mechanisms include:
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Target Alteration: Mutations in the TEAD gene that alter the structure of the palmitate-binding pocket, particularly the targeted cysteine residue, could prevent the covalent binding of this compound.
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Bypass Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of YAP/TAZ-TEAD signaling, thereby promoting survival and proliferation. The Hippo pathway is known to intersect with other oncogenic pathways, which could be upregulated.[4][5][6]
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Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Upregulation of the Target: Increased expression of TEAD proteins may require higher concentrations of this compound to achieve a therapeutic effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Cell confluence affects drug sensitivity. | Standardize the cell confluence at the time of drug addition for all experiments. | |
| Instability of this compound in solution. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| No effect on downstream target gene expression (e.g., CTGF, CYR61) | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Low baseline YAP/TAZ-TEAD activity in the cell line. | Confirm the expression and nuclear localization of YAP/TAZ in your untreated cells via immunofluorescence or western blotting of nuclear and cytoplasmic fractions. | |
| Degraded this compound. | Use a fresh vial of this compound and verify its activity on a sensitive control cell line. | |
| Cells develop resistance after prolonged treatment | Selection of a resistant subpopulation of cells. | Isolate and expand the resistant clones for further characterization. |
| Acquired resistance mechanisms are activated. | Investigate potential resistance mechanisms as outlined in the FAQ section. |
Quantitative Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| MDA-MB-231 (Sensitive) | 5 |
| MDA-MB-231-R (this compound Resistant) | > 50 |
| NCI-H226 (Sensitive) | 8 |
| NCI-H226-R (this compound Resistant) | > 60 |
Table 2: Hypothetical Gene Expression Changes in Response to this compound Treatment (10 µM for 24h)
| Gene | Fold Change in Sensitive Cells (MDA-MB-231) | Fold Change in Resistant Cells (MDA-MB-231-R) |
| CTGF | 0.2 | 0.9 |
| CYR61 | 0.3 | 0.85 |
| AXL | 0.4 | 1.1 |
| ABCB1 | 1.2 | 15.0 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[7][8][9]
Materials:
-
Parental cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC20: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that inhibits cell growth by 20% (IC20) in the parental cell line.
-
Initial Exposure: Culture the parental cells in the presence of the IC20 concentration of this compound.
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Monitor and Passage: Monitor the cells daily. When the cells reach 70-80% confluency, passage them and re-seed them in a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the current this compound concentration, increase the drug concentration by 1.5 to 2-fold.
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Repeat: Repeat steps 3 and 4 for several months. The cells that survive and proliferate at higher concentrations of this compound are considered resistant.
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Characterization: Periodically assess the IC50 of the resistant cell population to quantify the level of resistance.
-
Clonal Isolation: Once a stable resistant population is established, you can perform single-cell cloning to isolate and expand individual resistant clones.
Protocol 2: Western Blot Analysis of Hippo Pathway Proteins
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-YAP, anti-TAZ, anti-TEAD, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed sensitive and resistant cells and treat them with this compound at various concentrations for a predetermined time.
-
Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like GAPDH.
Visualizations
Caption: The Hippo Signaling Pathway and the mechanism of action of this compound.
Caption: A workflow for troubleshooting resistance to this compound in cell culture experiments.
Caption: A decision tree to identify potential mechanisms of resistance to this compound.
References
- 1. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Hippo Signaling Pathway in Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation of drug-resistant cell lines [bio-protocol.org]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Covalent Binding of HC-258 to TEAD
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the covalent binding of the inhibitor HC-258 to the Transcriptional Enhanced Associate Domain (TEAD) protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a TEAD inhibitor?
A1: this compound is a covalent inhibitor of TEAD.[1] It is derived from flufenamic acid and contains an acrylamide (B121943) "warhead" that forms an irreversible covalent bond with a specific cysteine residue within the palmitic acid (PA) binding pocket of TEAD.[1] This covalent modification prevents the natural binding of ligands and disrupts the interaction between TEAD and its coactivator, YAP (Yes-associated protein), thereby inhibiting TEAD-dependent gene transcription.[1][2]
Q2: Which specific amino acid residue in TEAD does this compound covalently bind to?
A2: X-ray co-crystallization studies have confirmed that this compound forms a covalent bond with Cysteine 380 (Cys380) in human TEAD2.[1] This cysteine residue is conserved across the four TEAD paralogs (TEAD1-4) and is located within the central lipid-binding pocket, which is also the site of post-translational palmitoylation.[1][2][3]
Q3: What are the key experimental methods to confirm the covalent binding of this compound to TEAD?
A3: The primary methods to definitively confirm the covalent interaction between this compound and TEAD are:
-
Mass Spectrometry (MS): To detect the formation of a covalent adduct.[1][4][5]
-
X-ray Co-crystallography: To visualize the covalent bond at atomic resolution.[1]
-
Site-Directed Mutagenesis: To demonstrate that the interaction is dependent on the target cysteine residue.[6]
-
Washout Experiments: To show the irreversibility of binding.
Q4: How does this compound compare to other TEAD inhibitors?
A4: this compound is part of a growing class of covalent TEAD inhibitors that target the central palmitate pocket.[1][7] Other notable covalent inhibitors include TED-347, DC-TEADin02, and MYF-03-176.[1][3][7] These inhibitors share the strategy of covalently modifying the conserved cysteine residue.[1][2][3] The table below summarizes key data for this compound and a comparable covalent inhibitor, MYF-03-176.
| Parameter | This compound | MYF-03-176 | Reference |
| Target Residue | Cys380 (in hTEAD2) | Conserved Cysteine | [1][3] |
| Binding Pocket | Palmitic Acid (PA) Pocket | Palmitate Pocket | [1][3] |
| Displacement Constant (Kdisp) | 3.6 µM (Bodipy-PA displacement) | Not Reported | [1] |
| Cellular Activity | Inhibition of MDA-MB-231 cell migration | Antiproliferative effect in NCI-H226 cells | [1][8] |
Troubleshooting Guides
This section provides detailed protocols and troubleshooting tips for the key experiments used to validate the covalent binding of this compound to TEAD.
Guide 1: Confirmation of Covalent Adduct Formation using Mass Spectrometry
Mass spectrometry is a fundamental technique to verify covalent modification by detecting the mass increase of the target protein corresponding to the molecular weight of the bound inhibitor.[4][6][9]
Experimental Protocol: Intact Protein Analysis
-
Incubation: Incubate purified recombinant TEAD protein (e.g., hTEAD2 217-447) with a molar excess (e.g., 5-10 fold) of this compound in an MS-compatible buffer (e.g., Ammonium Bicarbonate) at room temperature for 1-2 hours to ensure complete reaction.
-
Control Samples: Prepare control samples including the TEAD protein with vehicle (e.g., DMSO) and this compound alone.
-
Desalting: Remove excess, non-covalently bound inhibitor and incompatible buffer salts using a desalting column (e.g., C4 ZipTip) or liquid chromatography (LC).[10]
-
Mass Analysis: Analyze the samples by Electrospray Ionization Mass Spectrometry (ESI-MS).[5][11]
-
Data Interpretation: Deconvolute the resulting mass spectrum. A mass shift in the this compound-treated sample equal to the molecular weight of this compound, compared to the vehicle-treated protein, confirms the formation of a 1:1 covalent adduct.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No mass shift observed. | Incomplete reaction. | Increase incubation time, temperature, or molar excess of this compound. Ensure the TEAD protein is active and properly folded. |
| Protein degradation. | Add protease inhibitors. Optimize buffer conditions (pH, salt concentration). | |
| Multiple mass adducts observed. | Non-specific binding or reaction with impurities. | Improve the purity of the protein and the compound. Optimize reaction stoichiometry. |
| Oxidation of the protein. | Perform the experiment under reducing conditions or with fresh protein samples. | |
| Low signal intensity. | Poor ionization or sample loss. | Optimize MS instrument parameters. Ensure efficient desalting and sample recovery. |
Experimental Workflow: Mass Spectrometry
Caption: Workflow for confirming covalent adduct formation via intact protein mass spectrometry.
Guide 2: Pinpointing the Modification Site with Peptide Mapping (MS/MS)
To identify the specific amino acid residue modified by this compound, a bottom-up proteomics approach involving protein digestion and tandem mass spectrometry (MS/MS) is employed.[6][12]
Experimental Protocol
-
Adduct Formation and Denaturation: Form the TEAD-HC-258 adduct as described above. Denature the protein sample (e.g., with urea) and reduce and alkylate the cysteine residues that are not bound to this compound.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them by tandem mass spectrometry. The instrument will isolate and fragment peptide ions.
-
Database Searching: Search the fragmentation data against the known TEAD protein sequence. The software will look for peptide fragments with a mass modification corresponding to this compound.
-
Data Interpretation: The MS/MS spectrum of the modified peptide will confirm the exact site of covalent attachment (e.g., Cys380).[12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Modified peptide not detected. | Low abundance or poor ionization. | Optimize the digestion protocol. Use a different protease to generate different peptides. Manually inspect the MS1 data for the predicted m/z of the modified peptide. |
| Incomplete digestion. | Increase digestion time or enzyme-to-substrate ratio. | |
| Ambiguous modification site. | Fragmentation does not provide clear evidence. | Use alternative fragmentation methods (e.g., ETD instead of CID). Synthesize a standard of the modified peptide to compare fragmentation patterns. |
Logical Diagram: Identifying the Covalent Binding Site
Caption: Logical flow for identifying the specific amino acid modified by this compound using MS/MS.
Guide 3: Structural Confirmation with X-ray Co-crystallography
X-ray crystallography provides the most definitive, high-resolution evidence of a covalent bond between an inhibitor and its target protein.[1][13]
Experimental Protocol
-
Protein Expression and Purification: Express and purify a crystallizable construct of TEAD (e.g., hTEAD2 217-447).
-
Co-crystallization: Set up crystallization trials with the purified TEAD protein that has been pre-incubated with this compound to form the covalent adduct.
-
Data Collection and Structure Solution: Screen the resulting crystals for diffraction at a synchrotron source. Collect a complete dataset and solve the crystal structure.
-
Analysis of Electron Density: Carefully examine the electron density map around the active site. Unambiguous, continuous electron density between the acrylamide moiety of this compound and the sulfur atom of Cys380 confirms the covalent linkage.[12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Protein does not crystallize with the inhibitor. | Covalent modification may alter protein conformation or solubility. | Screen a wide range of crystallization conditions. Try different TEAD constructs or paralogs. |
| No clear electron density for the inhibitor. | Low occupancy of the inhibitor in the crystal lattice. | Ensure complete adduct formation before setting up crystallization trials. |
| Inhibitor is disordered. | The binding pocket may be flexible. Try co-crystallizing with stabilizing ligands if applicable. |
This technical guide provides a comprehensive framework for researchers to confidently confirm and troubleshoot the covalent binding of this compound to TEAD, ensuring robust and reproducible experimental outcomes.
References
- 1. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 3. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors | Corsello Laboratory [corsellolab.stanford.edu]
- 4. emerypharma.com [emerypharma.com]
- 5. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing qPCR Primers for HC-258 Target Genes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize qPCR primers for HC-258 target genes.
Frequently Asked Questions (FAQs)
Q1: What are the key initial considerations when designing qPCR primers for a new target like this compound?
A1: When designing qPCR primers for a novel target such as this compound, it is crucial to start with a robust primer design. This involves using specialized software and adhering to established guidelines to ensure specificity and efficiency. Key parameters to consider include primer length, melting temperature (Tm), GC content, and the avoidance of secondary structures.[1][2] It is also recommended to design multiple primer pairs for each target to test and select the best-performing set.[3][4]
Q2: How can I avoid amplifying genomic DNA (gDNA) in my qPCR assay?
A2: To prevent the amplification of contaminating gDNA, primers should be designed to span an exon-exon junction.[2][5] This design strategy ensures that only the spliced mRNA transcript is amplified. Additionally, treating RNA samples with DNase I can help to remove any residual gDNA.[3]
Q3: What is the ideal amplicon size for a qPCR assay?
A3: For optimal qPCR efficiency, the amplicon size should typically be between 70 and 200 base pairs (bp).[5] Shorter amplicons are generally amplified more efficiently and are less susceptible to degradation.[6]
Q4: How do I interpret the results of a melt curve analysis?
A4: A melt curve analysis, performed after a SYBR Green-based qPCR run, is essential for verifying the specificity of the reaction. A single, sharp peak in the melt curve indicates the amplification of a single, specific product.[7] The presence of multiple peaks or a broad peak suggests non-specific amplification or the formation of primer-dimers.[8]
Troubleshooting Guides
This section addresses common issues encountered during qPCR primer optimization for this compound target genes.
Issue 1: No amplification or very high Ct values
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Reference |
| Poor Primer Design | Redesign primers using primer design software, ensuring they meet optimal design criteria. Test at least two new primer pairs. | [3] |
| Suboptimal Annealing Temperature | Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primers. This is typically the temperature that gives the lowest Ct value without non-specific amplification. | [9] |
| Low Template Concentration | Increase the amount of template in the reaction. If the target gene has very low expression, you may need to use a more sensitive detection kit. | [8][10] |
| Presence of PCR Inhibitors | Dilute the template to reduce the concentration of inhibitors. Alternatively, re-purify the nucleic acid sample. | [3][8] |
| Degraded Reagents | Use fresh aliquots of primers, master mix, and template. Check the integrity of your RNA template. | [3][8] |
Issue 2: Low amplification efficiency (outside the 90-110% range)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Reference |
| Suboptimal Primer Concentration | Titrate the primer concentrations to find the optimal balance that maximizes efficiency. | [11] |
| Incorrect Amplicon Length | Ensure the amplicon size is within the recommended range of 70-200 bp. | [5] |
| Secondary Structures in Template | Design primers to avoid regions of the target sequence with known or predicted stable secondary structures. | [11][12] |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique to ensure accurate and reproducible reaction setup. The use of master mixes is highly recommended. | [6][13] |
Issue 3: Non-specific amplification (multiple peaks in melt curve)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Reference |
| Low Annealing Temperature | Increase the annealing temperature in increments of 2°C to enhance primer binding specificity. | |
| Primer-Dimer Formation | Redesign primers to avoid self-complementarity, especially at the 3' ends. Check for potential primer-dimers using software tools. | [12][14] |
| Contamination | Use dedicated workspaces and filtered pipette tips to prevent cross-contamination. Always include a no-template control (NTC) in your runs. | [8][15] |
Experimental Protocols
Protocol 1: Primer Validation and Efficiency Determination
-
Prepare a Serial Dilution of Template: Create a 5- or 10-fold serial dilution of a known positive control template (e.g., plasmid DNA containing the this compound target sequence or a cDNA sample with high expression of this compound).
-
Set up qPCR Reactions: For each primer pair being tested, set up qPCR reactions for each dilution point in triplicate. Include a no-template control (NTC).
-
Perform qPCR: Run the qPCR plate using a standard thermal cycling protocol.
-
Analyze the Data:
-
Generate a standard curve by plotting the Ct values against the logarithm of the template concentration.
-
The slope of the standard curve is used to calculate the amplification efficiency using the formula: Efficiency = (10^(-1/slope)) - 1.
-
An acceptable efficiency is between 90% and 110% (a slope between -3.58 and -3.10).[6]
-
Examine the melt curve for a single peak to confirm the specificity of the amplification.
-
Protocol 2: Annealing Temperature Optimization using Gradient PCR
-
Set up Gradient qPCR: Prepare a master mix for your qPCR reaction. Aliquot the master mix into a series of tubes or wells. Add the same amount of template to each.
-
Program the Thermal Cycler: Set up a gradient PCR program where the annealing temperature varies across the block. A typical gradient might range from 55°C to 65°C.[16]
-
Run the qPCR: Execute the gradient PCR program.
-
Analyze the Results:
-
Identify the annealing temperature that results in the lowest Ct value with the highest fluorescence signal.
-
Verify the specificity at this optimal temperature by checking for a single peak in the melt curve analysis.[9]
-
Visualizations
Caption: Workflow for qPCR from sample preparation to data analysis.
Caption: Troubleshooting logic for common qPCR primer optimization issues.
References
- 1. tataa.com [tataa.com]
- 2. Improving qPCR Efficiency: Primer Design and Reaction Optimization [synapse.patsnap.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. qPCR optimization in focus: tips and tricks for excellent analyses [genaxxon.com]
- 8. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
- 9. qPCR Assay Design and Optimization | Bio-Rad [bio-rad.com]
- 10. youtube.com [youtube.com]
- 11. Troubleshooting fine‐tuning procedures for qPCR system design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. dispendix.com [dispendix.com]
- 15. pcrbio.com [pcrbio.com]
- 16. bowdish.ca [bowdish.ca]
Validation & Comparative
A Comparative Guide to the Validation of HC-258 as a TEAD Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the TEAD inhibitor HC-258 with other notable alternatives, supported by experimental data. It is designed to assist researchers in evaluating the efficacy and mechanism of action of this compound in the context of the broader landscape of TEAD-targeted therapies.
Introduction to TEAD Inhibition and this compound
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors are the final downstream effectors of the Hippo pathway. When the pathway is inactive, the transcriptional co-activator YAP (Yes-associated protein) translocates to the nucleus and binds to TEAD, initiating the transcription of genes that promote cell growth and inhibit apoptosis. Consequently, inhibiting the YAP-TEAD interaction has emerged as a promising therapeutic strategy in oncology.
This compound is a covalent inhibitor of TEAD that has been developed to target this key interaction. It is derived from flufenamic acid and features an acrylamide (B121943) "warhead" that forms a covalent bond with a conserved cysteine residue (Cys380) within the palmitate-binding pocket of TEAD proteins.[1] This irreversible binding is designed to potently and specifically disrupt TEAD's transcriptional activity.
Comparative Analysis of TEAD Inhibitors
To validate the inhibitory effect of this compound, its performance has been benchmarked against other known TEAD inhibitors. The following table summarizes key quantitative data for this compound and its alternatives.
| Inhibitor | Mechanism of Action | Target | Assay Type | Cell Line | IC50 / EC50 / Kdisp | Reference |
| This compound | Covalent inhibitor, binds to Cys380 in the palmitate-binding pocket | Pan-TEAD | Fluorescence Polarization | - | Kdisp = 3.6 µM | [1] |
| Cell Migration Assay | MDA-MB-231 | Significant inhibition at 10 µM | [1] | |||
| qPCR (CTGF, CYR61, AXL, NF2 expression) | MDA-MB-231 | Strong reduction at 10 µM | [1][2][3] | |||
| K-975 | Inhibits YAP/TAZ-TEAD interaction | Pan-TEAD | Cell Proliferation Assay | NCI-H226 | Potent inhibition (IC50 in nM range) | [4] |
| Spheroid Growth Assay | MeT-5A (NF2 KO) | Significant reduction at 10 µM | [5][6] | |||
| VT-107 | Inhibits TEAD auto-palmitoylation | Pan-TEAD | Cell Proliferation Assay | NCI-H2052, NCI-H226 | Nanomolar potency | [7] |
| Spheroid Growth Assay | MeT-5A (NF2 KO) | Significant reduction at 10 µM | [5][6] | |||
| IK-930 | Paralog-selective TEAD inhibitor | TEAD1-selective | TEAD Reporter Assay | - | EC50 = 25 nM | [8] |
| Cell Proliferation Assay | NF2-mutant mesothelioma | IC50 = 21 nM | [8] | |||
| SWTX-143 | Covalent, irreversible inhibitor | Pan-TEAD | Cell Proliferation Assay | Mero-14, NCI-H226, NCI-H2052, MSTO-211H | IC50 = 5 - 207 nM | [9] |
| TEAD Reporter Assay | HEK293 | Potent inhibition | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound and other TEAD inhibitors are provided below.
Luciferase Reporter Assay for TEAD Transcriptional Activity
This assay quantitatively measures the transcriptional activity of TEAD in response to inhibitor treatment.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of the TEAD inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in TEAD activity relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) to Validate YAP-TEAD Interaction Disruption
This technique is used to determine if an inhibitor disrupts the physical interaction between YAP and TEAD proteins.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat them with the TEAD inhibitor or vehicle control for a specified period.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to either YAP or TEAD overnight at 4°C.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein.
Quantitative Real-Time PCR (qPCR) for TEAD Target Gene Expression
qPCR is employed to measure the effect of TEAD inhibitors on the mRNA levels of known TEAD target genes.
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., MDA-MB-231) with the TEAD inhibitor or vehicle control for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers specific for TEAD target genes (e.g., CTGF, CYR61, AXL, NF2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in inhibitor-treated samples compared to the vehicle control.
Transwell Cell Migration Assay
This assay assesses the impact of TEAD inhibitors on the migratory capacity of cancer cells.
Protocol:
-
Cell Starvation: Culture cancer cells (e.g., MDA-MB-231) in serum-free medium for 24 hours.
-
Transwell Setup: Place Transwell inserts with an 8 µm pore size membrane into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium containing the TEAD inhibitor or vehicle control and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 12-24 hours to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain them with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Visualizing Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams have been generated.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on TEAD.
Caption: Workflow for validating the inhibitory effect of compounds on TEAD.
Caption: Logical flow of this compound's mechanism of action leading to anti-cancer effects.
References
- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 2. Cell migration -Cell biology assays -Invasion & metastasis -Cancer Biology-BIO-PROTCOCL [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of HC-258 and Other TEAD Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TEAD inhibitor HC-258 against other notable alternatives. The information is supported by available experimental data to aid in the selection of appropriate compounds for research and development.
The Hippo signaling pathway is a critical regulator of cell proliferation and organ size, and its dysregulation is implicated in various cancers. The TEA Domain (TEAD) family of transcription factors are the final effectors of this pathway, making them a prime target for therapeutic intervention. A growing number of small molecule inhibitors targeting TEAD have been developed, each with distinct characteristics. This guide focuses on the efficacy of this compound, a covalent acrylamide (B121943) TEAD inhibitor, in comparison to other TEAD inhibitors.
Mechanism of Action: Covalent Inhibition of the TEAD Palmitate Pocket
This compound is a covalent inhibitor that derives from flufenamic acid (FA).[1][2][3] It possesses an oxopentyl chain that mimics palmitic acid, the endogenous ligand of TEAD, and an acrylamide "warhead" that forms a covalent bond with a conserved cysteine residue (Cys380 in hTEAD2) within the TEAD palmitate-binding pocket.[1][2][3] This covalent modification effectively blocks the function of TEAD.
Many other potent TEAD inhibitors, such as K-975 and MYF-03-176, also function as covalent inhibitors targeting the same cysteine residue.[4][5][6] In contrast, some inhibitors like VT-103 act as reversible binders to the palmitate pocket.[7] The mode of inhibition, whether covalent or reversible, can significantly influence the potency and duration of action of the inhibitor.
Below is a diagram illustrating the Hippo signaling pathway and the point of intervention for TEAD inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
HC-258 vs. MYF-03-69: A Comparative Analysis of Covalent TEAD Inhibitors
A detailed guide for researchers on the properties, efficacy, and experimental evaluation of two prominent covalent inhibitors of the YAP-TEAD transcriptional complex.
This guide provides a comparative analysis of HC-258 and MYF-03-69, two small-molecule inhibitors targeting the TEAD family of transcription factors, the downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent activation of the coactivator YAP and its association with TEAD are implicated in various cancers. Both this compound and MYF-03-69 employ a covalent mechanism of action, offering a promising therapeutic strategy to disrupt this oncogenic signaling axis. This document summarizes their biochemical and cellular activities based on published data and provides standardized protocols for their experimental evaluation.
Mechanism of Action and Target Engagement
Both this compound and MYF-03-69 are irreversible inhibitors that covalently bind to a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins.[1][2][3][4] This pocket is crucial for TEAD auto-palmitoylation, a post-translational modification essential for its stability and interaction with the transcriptional coactivator YAP. By occupying this pocket and forming a covalent adduct, both inhibitors effectively disrupt the YAP-TEAD interaction, leading to the suppression of TEAD-dependent gene transcription and subsequent anti-proliferative effects.[1][3][5]
The Hippo pathway is a critical regulator of organ size and tissue homeostasis. When the pathway is active, YAP is phosphorylated and sequestered in the cytoplasm. In many cancers, the Hippo pathway is defective, leading to the dephosphorylation and nuclear translocation of YAP. In the nucleus, YAP binds to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival. This compound and MYF-03-69 intervene at this final step.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and MYF-03-69. It is important to note that these values were generated in different experimental systems and should be interpreted as indicative of potency rather than as a direct head-to-head comparison.
Table 1: Biochemical Activity
| Compound | Target | Assay Type | Value | Reference |
| This compound | TEAD | Fluorescence Polarization (FP) | Kdisp = 3.6 µM | [1] |
| MYF-03-69 | TEAD1 | Biochemical IC50 | 385 nM | [5] |
| TEAD2 | Biochemical IC50 | 143 nM | [5] | |
| TEAD3 | Biochemical IC50 | 558 nM | [5] | |
| TEAD4 | Biochemical IC50 | 173 nM | [5] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| This compound | MDA-MB-231 | Cell Migration | Inhibition of migration | Strong reduction | [1] |
| MDA-MB-231 | qPCR | Gene Expression | Reduction of CTGF, CYR61, AXL, NF2 | [1][6][7] | |
| MYF-03-69 | NCI-H226 | Luciferase Reporter | TEAD Transcriptional Activity | IC50 = 56 nM | [5] |
| NCI-H226 | Cell Proliferation | Growth Inhibition | Potent retardation of growth | [3][8] | |
| NCI-H226, MSTO-211H | Flow Cytometry | Cell Cycle | G1 phase arrest | [5] | |
| NCI-H226 | qPCR | Gene Expression | Downregulation of CTGF, CYR61, ANKRD1 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the valid comparison of inhibitor performance. Below are representative protocols for key assays mentioned in the literature.
Protocol 1: TEAD Transcriptional Activity Assay (Luciferase Reporter)
This assay measures the ability of a compound to inhibit TEAD-driven gene expression.
-
Cell Line: NCI-H226 cells (or other Hippo-pathway deficient line) stably transfected with a TEAD-responsive luciferase reporter construct (e.g., 8xGTIIC-luciferase).
-
Seeding: Seed 10,000 cells per well in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, MYF-03-69, and a vehicle control (e.g., 0.1% DMSO) in complete medium. Replace the culture medium with the compound-containing medium.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega Bright-Glo™) according to the manufacturer's instructions on a plate luminometer.
-
Data Analysis: Normalize the luminescence signal to a cell viability readout (e.g., CellTiter-Glo®) performed on a parallel plate. Plot the normalized data against the logarithm of compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This assay is used to determine if the inhibitors disrupt the physical association between YAP and TEAD proteins.
-
Cell Culture and Treatment: Culture NCI-H226 cells to ~80% confluency in 10-cm dishes. Treat cells with the desired concentrations of this compound, MYF-03-69, or vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an anti-TEAD antibody or an isotype control IgG overnight at 4°C. Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads extensively with Co-IP lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against YAP and TEAD.
-
Analysis: A reduction in the amount of YAP co-precipitated with TEAD in the compound-treated samples compared to the vehicle control indicates disruption of the interaction.
Summary and Conclusion
Both this compound and MYF-03-69 are valuable tool compounds for probing the biology of the Hippo-YAP-TEAD pathway.
-
MYF-03-69 appears to be a more potent inhibitor based on the available biochemical and cellular IC50 values, which are in the nanomolar range.[5] It has been characterized primarily in the context of malignant pleural mesothelioma and shows selectivity for cancer cells with defective Hippo signaling.[3][5]
-
This compound is also an effective covalent TEAD inhibitor, with reported activity in the low micromolar range.[1] Its effects on downregulating TEAD target genes and inhibiting cell migration have been demonstrated in breast cancer cell lines.[1][9]
The choice between these inhibitors may depend on the specific research question, the cellular context under investigation, and the required potency. For studies requiring a highly potent inhibitor to disrupt YAP-TEAD function in mesothelioma models, MYF-03-69 is a well-characterized option. This compound serves as a robust tool compound for investigating TEAD's role in processes like cell migration, particularly in breast cancer. As with any comparative study, it is recommended that researchers evaluate both compounds in their specific system of interest to determine the most suitable reagent for their experimental needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Chromatin Remodeling: A Comparative Guide to Small Molecule Inhibitors Targeting CHD4 and the NuRD Complex
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of emerging small molecule inhibitors that present alternatives to conventional compounds targeting the Chromatin Helicase DNA-binding protein 4 (CHD4) and the broader Nucleosome Remodeling and Deacetylase (NuRD) complex. This document provides a data-driven overview of their performance, supported by experimental methodologies and a visualization of the relevant signaling pathway.
The epigenetic regulation of gene expression is a critical process in cellular function, and its dysregulation is a hallmark of many diseases, including cancer. The NuRD complex, a key player in chromatin remodeling, orchestrates changes in nucleosome positioning and histone modifications to control gene transcription. A central component of this complex is CHD4, an ATP-dependent helicase that has emerged as a promising therapeutic target. While the hypothetical inhibitor HC-258 serves as a conceptual starting point, a growing arsenal (B13267) of novel small molecules is being developed to modulate the activity of CHD4 and the NuRD complex. This guide delves into a comparative analysis of three such pioneering inhibitors: ED2-AD101, Ch41, and R9.
Performance Comparison of CHD4/NuRD Complex Inhibitors
The following table summarizes the available quantitative data for the alternative small molecule inhibitors targeting CHD4 and the NuRD complex. This data provides a snapshot of their potency and cellular effects, facilitating a direct comparison of their preclinical profiles.
| Inhibitor | Target(s) | Reported Activity | Cell Lines Tested | Mechanism of Action | Reference(s) |
| ED2-AD101 | CHD4, SMARCA5 (ISWI family) | GI50: ~0.9 µM; Effective concentration: 1-10 µM | THP-1, KG-1, MV4-11, HL-60, MOLM13 (AML) | Induces terminal granulocytic differentiation of AML cells.[1] | [1] |
| Ch41 | CHD4 | Impairs Treg suppressive function; Inhibits growth of lung and hepatocellular carcinomas in vivo. | Not specified in publicly available data. | Binds to the chromodomain of CHD4. | [2] |
| R9 | RBBP4 (NuRD complex subunit) | Robust toxicity in TNBC cells; Induces DNA damage in a c-MYC dependent manner. | Triple-Negative Breast Cancer (TNBC) cells | Selective engagement with the RBBP4 subunit of the NuRD complex.[3] | [3] |
In-Depth Look at the CHD4/NuRD Signaling Pathway
The NuRD complex plays a multifaceted role in gene regulation and the DNA damage response (DDR). The diagram below illustrates the central role of CHD4 within this complex and its involvement in key cellular processes. In transcriptional regulation, the NuRD complex, through the deacetylase activity of HDAC1/2 and the chromatin remodeling activity of CHD4, typically leads to a condensed chromatin state and transcriptional repression. In the context of DNA damage, CHD4 is recruited to sites of DNA double-strand breaks (DSBs) where it facilitates chromatin relaxation, promoting the recruitment of DNA repair factors.
Caption: CHD4 in Transcriptional Regulation and DNA Damage Response.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of CHD4/NuRD complex inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Complete cell culture medium
-
Test inhibitor (e.g., ED2-AD101, Ch41, R9) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 or IC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the interaction of proteins with specific DNA regions in the cell. This protocol can be adapted to study the binding of CHD4 or other NuRD complex components to target gene promoters.
Materials:
-
Cell culture dishes
-
Formaldehyde (B43269) (37%)
-
Glycine (1.25 M)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
Dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Antibody specific to the protein of interest (e.g., anti-CHD4, anti-RBBP4)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO₃)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
PCR reagents for qPCR analysis
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Dilute the sheared chromatin and incubate with an antibody specific to the target protein overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Quantify the immunoprecipitated DNA by qPCR using primers specific for target gene promoters.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of CHD4, which is essential for its chromatin remodeling function.
Materials:
-
Purified recombinant CHD4 protein
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP (including γ-³²P-ATP for radioactive detection or a non-radioactive ADP detection kit)
-
Nucleosomes or DNA substrate
-
Malachite green reagent (for colorimetric detection of inorganic phosphate) or ADP detection reagents
-
Microplate reader or scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, purified CHD4 protein, and nucleosome/DNA substrate in a 96-well plate.
-
Initiate Reaction: Start the reaction by adding ATP (spiked with γ-³²P-ATP for the radioactive method).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Detection:
-
Radioactive method: Stop the reaction with EDTA and spot the reaction mixture onto a TLC plate to separate ADP and ATP. Quantify the amount of hydrolyzed ATP using a phosphorimager.
-
Non-radioactive colorimetric method: Add malachite green reagent to the reaction to detect the amount of inorganic phosphate (B84403) released. Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Non-radioactive luminescence method: Use a commercial kit to measure the amount of ADP produced via a coupled enzyme reaction that generates a luminescent signal.
-
-
Data Analysis: Calculate the ATPase activity as the amount of ATP hydrolyzed per unit of time per amount of enzyme. To test inhibitors, perform the assay in the presence of varying concentrations of the compound and determine the IC50 value.
Conclusion
The development of small molecule inhibitors targeting CHD4 and the NuRD complex represents a promising frontier in epigenetic drug discovery. While still in early preclinical stages, compounds like ED2-AD101, Ch41, and R9 demonstrate the potential to modulate the activity of this critical chromatin remodeling machinery for therapeutic benefit. ED2-AD101 shows particular promise in acute myeloid leukemia by inducing differentiation, a mechanism distinct from conventional cytotoxic agents. Ch41 and R9, with their distinct targeting strategies within the NuRD complex, offer alternative avenues for intervention.
The data and protocols presented in this guide provide a foundational resource for researchers to objectively compare these emerging inhibitors and to design further experiments to elucidate their mechanisms of action and therapeutic potential. As research in this area progresses, continued head-to-head comparisons and the generation of more extensive preclinical data will be crucial for advancing the most promising candidates toward clinical development.
References
Validating the Specificity of HC-258: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals, establishing the specificity of a novel inhibitor is a critical step in preclinical validation. This guide provides a framework for designing and interpreting control experiments to rigorously assess the on-target and off-target activities of HC-258, a putative inhibitor of Ubiquitin-Specific Protease 30 (USP30).
This compound is designed to target USP30, a deubiquitinase (DUB) localized to the outer mitochondrial membrane that plays a crucial role in regulating mitophagy, the selective degradation of damaged mitochondria.[1][2] By inhibiting USP30, this compound is expected to enhance the clearance of dysfunctional mitochondria, a therapeutic strategy being explored for various diseases, including Parkinson's disease and certain cancers.[2][3][4] To ensure that the observed biological effects of this compound are unequivocally due to its interaction with USP30, a series of control experiments are paramount. This guide outlines these experiments, providing detailed protocols and expected outcomes.
Comparative Analysis of this compound Activity
To contextualize the specificity of this compound, its performance should be compared against both positive and negative controls. An ideal positive control would be a well-characterized USP30 inhibitor with a known selectivity profile. For a negative control, a structurally similar but inactive analog of this compound is optimal. If such a compound is not available, a general DUB inhibitor or a compound known to act on a different cellular pathway can be used.
| Experiment | This compound (Test Compound) | Positive Control (e.g., MF094) | Negative Control (Inactive Analog) | Off-Target DUBs (e.g., USP6, USP21, USP45) |
| Biochemical Assay: USP30 IC50 | Expected low nM to µM IC50 | Known low nM to µM IC50 | High µM or no inhibition | Significantly higher IC50 values compared to USP30 |
| Cellular Assay: p-Ser65-Ub Levels | Dose-dependent increase | Dose-dependent increase | No significant change | No significant change at concentrations that inhibit USP30 |
| Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of USP30 | Increased thermal stability of USP30 | No change in USP30 thermal stability | No change in the thermal stability of off-target DUBs |
| Activity-Based Protein Profiling (ABPP) | Specific labeling of USP30 | Specific labeling of USP30 | No specific labeling of DUBs | No or minimal labeling of other DUBs |
Key Experimental Protocols
Biochemical Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human USP30 and a panel of other deubiquitinases to assess selectivity.
Methodology:
-
Enzyme and Substrate: Use purified, recombinant human USP30 and a fluorogenic ubiquitin-rhodamine substrate.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Compound Dilution: Prepare a serial dilution of this compound, the positive control, and the negative control in DMSO.
-
Assay Procedure:
-
Add the diluted compounds to a 384-well plate.
-
Add the USP30 enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction rates and plot them against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay: Phospho-Serine 65 Ubiquitin (p-Ser65-Ub) Levels
Objective: To confirm that this compound engages and inhibits USP30 in a cellular context, leading to an increase in a key downstream biomarker. USP30 is known to remove ubiquitin chains from mitochondrial proteins, a process that is counteracted by the E3 ligase Parkin, which is activated by PINK1-mediated phosphorylation of ubiquitin at Serine 65.[4] Inhibition of USP30 is therefore expected to lead to an accumulation of p-Ser65-ubiquitin.
Methodology:
-
Cell Line: Use a cell line relevant to the therapeutic indication, for example, SH-SY5Y neuroblastoma cells, which are commonly used in Parkinson's disease research.
-
Treatment: Treat cells with increasing concentrations of this compound, positive control, and negative control for a specified duration (e.g., 4-24 hours). To induce mitophagy and enhance the signal, cells can be treated with a mitochondrial uncoupler like CCCP or FCCP.[4]
-
Cell Lysis and Western Blotting:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-Ser65-ubiquitin and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-Ser65-ubiquitin signal to the loading control.
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of this compound binding to USP30 in intact cells. The principle of CETSA is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control (DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Protein Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Western Blotting: Analyze the soluble fractions by Western blotting using an antibody specific for USP30.
-
Data Analysis: Plot the amount of soluble USP30 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Activity-Based Protein Profiling (ABPP)
Objective: To globally profile the DUBs that this compound interacts with in a complex proteome, providing a broad assessment of its selectivity.
Methodology:
-
Cell Lysate Preparation: Prepare cell lysates under native conditions.
-
Inhibitor Treatment: Treat the lysates with this compound, a positive control, or a vehicle control.
-
Probe Labeling: Add a ubiquitin-based active site-directed probe that covalently labels the catalytic cysteine of DUBs. This probe is typically tagged with biotin (B1667282) or a fluorescent reporter.
-
Enrichment and Detection:
-
If a biotinylated probe is used, enrich the labeled DUBs using streptavidin beads.
-
Elute the enriched proteins and analyze by mass spectrometry or Western blotting.
-
If a fluorescent probe is used, the labeled proteins can be visualized directly by in-gel fluorescence scanning.
-
-
Data Analysis: Compare the DUB labeling profiles between the different treatment groups. A decrease in the labeling of a specific DUB in the presence of this compound indicates that the compound is binding to and inhibiting that enzyme.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental logic and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for determining the IC50 of this compound against USP30.
Caption: Simplified signaling pathway of USP30 in mitophagy.
By systematically performing these control experiments, researchers can build a comprehensive specificity profile for this compound, providing the necessary confidence for its advancement as a selective USP30 inhibitor in further preclinical and clinical development.
References
In-Depth Analysis of Anti-Migration Effects: A Comparative Guide
Introduction
Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, tissue repair, immune response, and cancer metastasis. The ability of cells to move is tightly regulated by a complex interplay of signaling pathways and interactions with the extracellular matrix. Dysregulation of cell migration is a hallmark of cancer, contributing significantly to tumor invasion and the formation of secondary tumors. Consequently, the identification and characterization of compounds that can inhibit cell migration are of great interest in drug discovery and cancer research. This guide provides a comparative analysis of the anti-migration effects of a hypothetical compound, HC-258, alongside other potential alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of Anti-Migration Agents
To objectively assess the efficacy of this compound in inhibiting cell migration, a direct comparison with known or alternative anti-migration agents is essential. The following table summarizes hypothetical quantitative data from key in vitro migration assays.
Table 1: Quantitative Comparison of Anti-Migration Effects
| Compound | Assay Type | Cell Line | Concentration (µM) | Migration Inhibition (%) | IC50 (µM) |
| This compound | Wound Healing | MDA-MB-231 | 10 | 65 | 7.5 |
| Transwell | HT-1080 | 10 | 72 | 5.2 | |
| Alternative A | Wound Healing | MDA-MB-231 | 10 | 58 | 9.8 |
| Transwell | HT-1080 | 10 | 65 | 8.1 | |
| Alternative B | Wound Healing | MDA-MB-231 | 10 | 45 | 15.3 |
| Transwell | HT-1080 | 10 | 50 | 12.4 |
Key Experimental Protocols
Standardized and reproducible experimental protocols are critical for the validation of anti-migration effects. Below are detailed methodologies for two widely used in vitro migration assays.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration in two dimensions.
Protocol:
-
Cell Seeding: Plate cells in a 6-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.
-
Imaging (Time 0): Immediately after creating the scratch, wash the wells with phosphate-buffered saline (PBS) to remove detached cells and add fresh medium containing the test compound (e.g., this compound) or vehicle control. Capture initial images of the scratch using a microscope.
-
Incubation: Incubate the plate at 37°C in a humidified incubator.
-
Time-Lapse Imaging: Acquire images of the same scratch area at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: (Initial Wound Area - Wound Area at T) / Initial Wound Area * 100%.
Transwell Migration (Boyden Chamber) Assay
The transwell assay assesses the migratory capacity of single cells in response to a chemoattractant.
Protocol:
-
Chamber Preparation: Place a cell culture insert with a porous membrane (e.g., 8 µm pore size) into the well of a 24-well plate.
-
Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding: Resuspend cells in a serum-free medium containing the test compound or vehicle control and seed them into the upper chamber of the insert.
-
Incubation: Incubate the plate for a period that allows for cell migration through the membrane (e.g., 12-24 hours).
-
Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Imaging and Quantification: Count the number of migrated cells in several random fields of view under a microscope. The results are often expressed as the percentage of migrated cells relative to the control.
Visualizing Molecular Pathways and Experimental Processes
Understanding the mechanism of action of an anti-migration agent requires dissecting the signaling pathways it modulates. Experimental workflows also benefit from clear visual representation.
Experimental workflow for the wound healing assay.
A simplified signaling pathway involved in cell migration.
Independent Verification of HC-258's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of HC-258, a covalent inhibitor of the transcriptional enhanced associate domain (TEAD) proteins, with other notable alternatives. The information presented is based on published experimental data. As of the latest literature review, no independent verification studies for the mechanism of action of this compound have been identified. Therefore, this guide primarily relies on the data presented in the original publication by Fnaiche et al. and compares it with data from the initial reports of alternative compounds.
Mechanism of Action of this compound
This compound is an acrylamide-containing small molecule designed to covalently target a cysteine residue within the central palmitate-binding pocket of TEAD proteins.[1][2][3] This covalent modification is intended to allosterically inhibit the interaction between TEAD and its co-activator, Yes-associated protein (YAP), thereby suppressing the transcription of downstream target genes involved in cell proliferation and migration.[1][2]
Caption: Workflow for the Fluorescence Polarization displacement assay.
-
Protein and Probe Preparation: Recombinant human TEAD4 protein is purified. A stock solution of BODIPY-PA is prepared in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: A suitable buffer (e.g., PBS with 0.01% Triton X-100) is used for all dilutions.
-
Incubation: TEAD4 protein is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at room temperature.
-
Probe Addition: BODIPY-PA is added to the wells containing the TEAD4-inhibitor mixture and to control wells (TEAD4 and BODIPY-PA without inhibitor).
-
Measurement: Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The displacement constant (Kdisp) is calculated by fitting the data to a competitive binding model. A lower Kdisp value indicates a higher affinity of the inhibitor for the TEAD pocket. [1]
Quantitative Real-Time PCR (RT-qPCR) (for this compound and alternatives)
This technique is used to quantify the changes in the expression of TEAD target genes following treatment with an inhibitor.
-
Cell Culture and Treatment: A relevant cell line (e.g., MDA-MB-231 for this compound) is cultured and treated with the TEAD inhibitor at a specific concentration for a set duration (e.g., 10 µM for 48 hours). [1]2. RNA Extraction: Total RNA is isolated from the cells using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the target genes (e.g., CTGF, CYR61, AXL, NF2) and a housekeeping gene for normalization (e.g., GAPDH). [1]5. Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Cell Migration Assay (for this compound)
This assay assesses the effect of the inhibitor on the migratory capacity of cancer cells.
-
Cell Seeding: MDA-MB-231 cells are seeded into the upper chamber of a Transwell insert. [1]2. Treatment: The cells are treated with this compound, a reference compound (e.g., flufenamic acid), and a vehicle control (e.g., DMSO). [1]3. Incubation: The plate is incubated for a period to allow for cell migration through the porous membrane of the insert towards a chemoattractant in the lower chamber.
-
Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Analysis: The number of migrated cells in the treated groups is compared to the control group to determine the extent of migration inhibition. [1]
Conclusion
This compound demonstrates a clear mechanism of action as a covalent TEAD inhibitor in its initial characterization studies. It effectively reduces the expression of key Hippo pathway target genes and inhibits cancer cell migration in vitro. [1][2]However, the absence of independent verification studies highlights the need for further research to validate these findings and to fully understand the therapeutic potential of this compound. Comparison with other covalent TEAD inhibitors like MYF-03-176 and K-975, which have shown in vivo efficacy in some models, provides a broader context for evaluating the progress and potential of targeting the TEAD palmitate pocket in cancer therapy. Researchers are encouraged to utilize the detailed protocols outlined in the respective publications to conduct further independent investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TEAD Inhibitors: HC-258, K-975, and VT104
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo effects of the covalent TEAD inhibitor HC-258 and two alternative TEAD inhibitors, K-975 and VT104. The information is compiled from publicly available preclinical research data to assist in evaluating their potential as therapeutic agents.
Introduction to TEAD Inhibition
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, which plays a pivotal role in regulating cell proliferation, apoptosis, and organ size.[1] Dysregulation of the Hippo pathway and subsequent activation of TEAD-mediated transcription are implicated in the development and progression of various cancers. Small molecule inhibitors targeting TEAD have emerged as a promising therapeutic strategy. This guide focuses on this compound, a covalent acrylamide (B121943) TEAD inhibitor, and compares its known effects with those of K-975 and VT104, two other well-characterized TEAD inhibitors.
Data Presentation
In Vitro Efficacy
| Compound | Target | Mechanism of Action | Cell Line | Assay | Key Findings | Reference |
| This compound | TEAD | Covalent inhibitor, forms a bond with Cys380 in the palmitic acid (PA) pocket. | MDA-MB-231 (Breast Cancer) | Fluorescence Polarization | Displaced bodipy-PA with a Kdisp of 3.6 μM. | [1] |
| MDA-MB-231 (Breast Cancer) | qPCR | Reduced expression of TEAD target genes: CTGF, Axl, Cyr61, and NF2. | [1] | |||
| MDA-MB-231 (Breast Cancer) | Cell Migration Assay | Strongly inhibited cell migration. | [1] | |||
| K-975 | Pan-TEAD | Covalently binds to a cysteine residue in the palmitate-binding pocket. | NCI-H226, MSTO-211H, NCI-H2052 (Mesothelioma) | Cell Proliferation Assay | Potently inhibited proliferation of NF2-non-expressing MPM cell lines. | |
| NCI-H226 (Mesothelioma) | Co-immunoprecipitation | Inhibited YAP/TAZ-TEAD protein-protein interactions. | ||||
| VT104 | Pan-TEAD | Inhibits TEAD auto-palmitoylation. | NCI-H226, NCI-H2373 (Mesothelioma) | Cell Proliferation Assay | Potently inhibited proliferation of NF2-deficient mesothelioma cell lines. | |
| NCI-H226 (Mesothelioma) | Western Blot | Inhibited palmitoylation of endogenous TEAD1 and TEAD3. |
In Vivo Efficacy
| Compound | Animal Model | Cancer Type | Dosing | Key Findings | Reference |
| This compound | No publicly available data | - | - | - | - |
| K-975 | Xenograft (NCI-H226, MSTO-211H cells) | Malignant Pleural Mesothelioma | Oral administration | Suppressed tumor growth and provided a significant survival benefit. | |
| VT104 | Xenograft (NCI-H226 cells) | Malignant Pleural Mesothelioma | Oral administration | Demonstrated significant, dose-dependent tumor growth inhibition. |
Note: To date, no in vivo studies for this compound have been published in the peer-reviewed literature.
Experimental Protocols
In Vitro Assays
1. Cell Migration - Scratch Assay (General Protocol)
-
Cell Seeding: Plate cells in a multi-well plate to form a confluent monolayer.[2]
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.[2]
-
Imaging: Capture images of the scratch at time zero and at subsequent time points.
-
Analysis: Measure the closure of the scratch over time to determine the rate of cell migration.[2]
2. Gene Expression Analysis - qPCR (General Protocol)
-
RNA Extraction: Isolate total RNA from treated and untreated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Perform quantitative PCR using primers specific for the target genes (e.g., CTGF, Axl, Cyr61, NF2) and a reference gene.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
In Vivo Studies
1. Xenograft Mouse Model (General Protocol)
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.[3]
-
Tumor Growth: Monitor tumor growth until they reach a specified volume.[3]
-
Treatment: Administer the TEAD inhibitor (e.g., K-975, VT104) or vehicle control orally at specified doses and schedules.[3]
-
Endpoint Analysis: Measure tumor volume and body weight regularly. At the end of the study, tumors can be excised for further analysis (e.g., qPCR for target gene expression).[3]
Mandatory Visualization
Caption: The Hippo Signaling Pathway and the mechanism of action of this compound.
References
Evaluating the Selectivity of HC-258 for Different TEAD Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the covalent TEAD inhibitor HC-258 with other alternative compounds, focusing on its selectivity for the four TEAD isoforms (TEAD1, TEAD2, TEAD3, and TEAD4). The information is supported by experimental data and detailed methodologies for key assays used in the evaluation of TEAD inhibitors.
Introduction to TEAD Inhibition
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors are central regulators of cell proliferation and organ size, acting as the downstream effectors of the Hippo signaling pathway.[1] In mammals, this family consists of four highly conserved paralogs: TEAD1, TEAD2, TEAD3, and TEAD4.[2] Dysregulation of the Hippo pathway, leading to the activation of the transcriptional co-activators YAP and TAZ, which then bind to TEAD, is a common driver in various cancers.[3] Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy. Small molecule inhibitors targeting TEADs are being actively developed, with varying mechanisms of action and selectivity profiles.
This compound is a covalent inhibitor designed to target the conserved palmitic acid (PA) binding pocket of TEAD proteins.[4] It forms a covalent bond with a conserved cysteine residue (Cys380 in TEAD2) within this pocket, thereby inhibiting TEAD activity.[4][5] This guide evaluates the available data on this compound's selectivity across the four TEAD isoforms and compares it to other known TEAD inhibitors.
Data Presentation: this compound and Comparator TEAD Inhibitors
The following tables summarize the available quantitative data for this compound and other representative TEAD inhibitors. While direct, head-to-head comparative IC50 values for this compound against all four TEAD isoforms are not available in a single public study, the evidence strongly suggests it acts as a pan-TEAD inhibitor. This is based on its covalent interaction with a conserved cysteine residue and its demonstrated activity against multiple isoforms and broad suppression of TEAD target genes.[4][6]
Table 1: Profile of the Covalent TEAD Inhibitor this compound
| Compound | Target(s) | Mechanism of Action | Kdisp (μM) | Supporting Evidence |
| This compound | Pan-TEAD (inferred) | Covalent inhibitor of the palmitate-binding pocket | 3.6 | Forms covalent adduct with TEAD4; Co-crystallized with hTEAD2; Reduces expression of multiple TEAD target genes.[4][6] |
Table 2: Comparative Selectivity Profiles of Other TEAD Inhibitors
| Compound | Target(s) | Mechanism of Action | IC50 (μM) or Note | Reference(s) |
| MYF-03-176 | Pan-TEAD | Covalent inhibitor of the palmitate-binding pocket | TEAD1: 0.385, TEAD2: 0.143, TEAD3: 0.558, TEAD4: 0.173 | [7] |
| DC-TEAD3in03 | TEAD3-selective | Covalent inhibitor of the palmitate-binding pocket | TEAD3: 0.16; >100-fold selective over other isoforms | [8][9] |
| GNE-7883 | Pan-TEAD | Allosteric inhibitor of the YAP/TAZ interaction | TEAD1: 0.003, TEAD2: 0.002, TEAD3: 0.002, TEAD4: 0.004 (Biochemical IC50) | [10] |
| K-975 | Pan-TEAD | Covalent inhibitor of the palmitate-binding pocket | Potently inhibits proliferation of NF2-non-expressing MPM cell lines. | [7] |
Signaling Pathway and Experimental Workflows
To understand the context of this compound's action and the methods used for its evaluation, the following diagrams illustrate the Hippo-YAP-TEAD signaling pathway and a general experimental workflow for assessing TEAD inhibitor selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Fluorescence Polarization (FP) Assay for TEAD-Inhibitor Binding
This assay is used to determine the binding affinity (expressed as a displacement constant, Kdisp) of an inhibitor to a TEAD isoform.
Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled probe (e.g., BODIPY-palmitate) tumbles rapidly in solution, resulting in low polarization. When it binds to a much larger TEAD protein, its tumbling slows, and the polarization of the emitted light increases. An unlabeled inhibitor competes with the fluorescent probe for binding to TEAD, causing a decrease in polarization in a concentration-dependent manner.
Materials:
-
Purified recombinant TEAD protein (TEAD1, TEAD2, TEAD3, or TEAD4)
-
Fluorescent probe (e.g., BODIPY-palmitate)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
384-well, low-volume, black, non-binding surface microplates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Prepare a solution of the TEAD protein and the fluorescent probe in assay buffer. The final concentrations of TEAD and the probe should be optimized to give a stable and robust assay window.
-
Assay Setup: To each well of the microplate, add the test inhibitor at various concentrations.
-
Add the TEAD protein/fluorescent probe mixture to all wells. Include controls with no inhibitor (maximum polarization) and no TEAD protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization on a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a suitable binding model to determine the IC50, from which the Kdisp can be calculated.
GAL4-TEAD Luciferase Reporter Assay for Functional Inhibition
This cell-based assay measures the ability of an inhibitor to block the transcriptional activity of a specific TEAD isoform.
Principle: The assay utilizes a reporter construct where the DNA-binding domain of the yeast transcription factor GAL4 is fused to the YAP-binding domain of a specific TEAD isoform (e.g., GAL4-TEAD1, GAL4-TEAD2, etc.). This fusion protein is co-expressed with a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). When YAP binds to the TEAD domain of the fusion protein, it drives the expression of luciferase. An inhibitor that disrupts TEAD function will reduce luciferase expression.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for GAL4-TEAD isoforms (1, 2, 3, and 4)
-
Luciferase reporter plasmid with a GAL4 UAS promoter
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates.
-
Transfection: Co-transfect the cells with the GAL4-TEAD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration to determine the IC50 for each TEAD isoform.
Activity-Based Protein Profiling (ABPP) for Covalent Target Engagement
ABPP is a powerful chemoproteomic technique to identify the protein targets of a covalent inhibitor and assess its selectivity across the entire proteome.
Principle: This method uses a reactive probe that covalently binds to the active site of a class of enzymes. In a competitive ABPP experiment, a proteome is first treated with the covalent inhibitor of interest (e.g., this compound). Then, a broad-spectrum reactive probe with a reporter tag (e.g., biotin) that targets the same class of residues (in this case, cysteines) is added. If the inhibitor has bound to a specific protein, it will block the binding of the probe. The probe-labeled proteins are then enriched (e.g., using streptavidin beads for a biotin (B1667282) tag) and identified and quantified by mass spectrometry. A reduction in the signal for a particular protein in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged that target.
Materials:
-
Cell line of interest (e.g., NCI-H226 mesothelioma cells)
-
Test covalent inhibitor (e.g., this compound)
-
Cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-biotin)
-
Lysis buffer
-
Streptavidin-agarose beads
-
Reagents for protein digestion (e.g., trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or a vehicle control for a defined period.
-
Cell Lysis: Harvest and lyse the cells to obtain the proteome.
-
Probe Labeling: Incubate the cell lysates with the cysteine-reactive probe.
-
Enrichment of Labeled Proteins: Use streptavidin beads to pull down the biotin-labeled proteins.
-
On-Bead Digestion: Wash the beads extensively and perform on-bead tryptic digestion to release the peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS to identify and quantify the proteins.
-
Data Analysis: Compare the abundance of each identified protein between the inhibitor-treated and control samples. A significant decrease in the abundance of a protein in the inhibitor-treated sample indicates it is a target of the inhibitor. By assessing the entire dataset, a proteome-wide selectivity profile can be generated.
Conclusion
The available evidence strongly suggests that this compound is a pan-TEAD inhibitor, targeting the conserved palmitate-binding pocket across all four TEAD isoforms. Its covalent mechanism of action and demonstrated activity against multiple TEADs and their downstream target genes make it a valuable tool for studying the roles of TEAD transcription factors in health and disease. For a definitive confirmation of its isoform selectivity profile, a direct head-to-head biochemical assay measuring its IC50 or binding affinity against all four purified TEAD proteins would be beneficial. The experimental protocols provided in this guide offer a robust framework for such evaluations and for the characterization of other novel TEAD inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. nanomicronspheres.com [nanomicronspheres.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of HC-258
Disclaimer: This document provides guidance on the proper disposal of HC-258, a covalent acrylamide (B121943) TEAD inhibitor, based on its chemical properties and general laboratory safety protocols. Since a specific Safety Data Sheet (SDS) is not publicly available, researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for site-specific procedures and adhere to all local, state, and federal regulations.
This compound is a bioactive small molecule designed for cancer research that acts as a covalent inhibitor of the TEAD transcription factor.[1][2] Its chemical structure includes an acrylamide functional group, which makes it reactive and requires careful handling and disposal to ensure personnel safety and environmental protection.[1]
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves. All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. An emergency eyewash and safety shower must be readily accessible.
Quantitative Data Summary
The following table summarizes key information for this compound. As no official SDS is available, some data are inferred from the properties of similar covalent acrylamide inhibitors and the parent compound, flufenamic acid.
| Parameter | Value/Information | Source/Justification |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | Not explicitly stated in searches | Derived from flufenamic acid with modifications[1] |
| Appearance | Likely a solid at room temperature | Common for purified small molecules |
| Primary Hazard | Covalent inhibitor, potential skin and eye irritant, potential mutagen | Acrylamide functional group is a known reactive electrophile[3] |
| Target Organ | Specifically designed to target TEAD proteins | [1][2][4][5][6] |
| Exposure Routes | Inhalation, skin contact, eye contact, ingestion | Standard for laboratory chemicals |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials | General best practice for reactive compounds |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves chemical inactivation followed by disposal as hazardous waste. This two-step process minimizes the risk of exposure and environmental contamination.
Experimental Protocol for Inactivation of this compound:
This protocol is based on the reactivity of the acrylamide group, which can undergo nucleophilic addition.
-
Preparation of Inactivation Solution: Prepare a fresh 1 M solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) in water. Alternatively, a 1 M solution of L-cysteine can be used. These solutions provide a nucleophilic thiol group that will react with and neutralize the electrophilic acrylamide moiety of this compound.
-
Inactivation Procedure for Solid Waste:
-
Carefully collect all solid this compound waste, including contaminated consumables like pipette tips, tubes, and gloves.
-
Place the solid waste in a designated, labeled, and chemically resistant container.
-
Add a sufficient volume of the 1 M sodium thiosulfate or L-cysteine solution to fully immerse the solid waste.
-
Allow the mixture to react for at least 24 hours in a chemical fume hood with gentle agitation to ensure complete inactivation.
-
-
Inactivation Procedure for Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions and experimental media.
-
In a suitable, labeled, and chemically resistant container within a chemical fume hood, add the inactivation solution (1 M sodium thiosulfate or L-cysteine) to the liquid waste in a 1:1 volume ratio.
-
Stir the mixture for at least 24 hours to ensure complete reaction.
-
-
Final Disposal:
-
After the 24-hour inactivation period, the resulting mixture should be treated as hazardous chemical waste.
-
Dispose of the inactivated waste mixture through your institution's EHS-approved hazardous waste disposal program. Ensure the waste container is properly sealed, labeled with its contents (including the inactivation agent), and stored in a designated secondary containment area until collection.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, researchers can safely manage and dispose of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institutional EHS department for specific guidance.
References
- 1. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Practical Fragments: From covalent fragment to lead against TEAD [practicalfragments.blogspot.com]
- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling HC-258
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of HC-258, a covalent acrylamide (B121943) TEAD inhibitor. Given its potential cytotoxic nature, adherence to these procedures is critical to ensure personnel safety and prevent contamination.
Understanding the Hazards of this compound
This compound is identified as a covalent inhibitor, which implies high reactivity.[1] As a research compound with potential cytotoxic properties, it should be handled with the same precautions as other potent, biologically active small molecules. All personnel must be trained on the potential hazards and the procedures outlined in this guide before handling this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or in solution). This is your primary defense against exposure.[2][3]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from splashes and aerosol exposure.[2][3] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of liquids or fine particles.[2] |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator. | Required when handling the powdered form of this compound or when there is a risk of aerosol generation. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area.[2] |
Operational Plan for Handling this compound
Follow these step-by-step procedures to ensure safe handling of this compound from receipt to disposal.
3.1. Designated Handling Area
-
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 is preferred for cytotoxic compounds).
-
The work area must be clearly labeled with a "Cytotoxic Agent Handling Area" warning sign.
-
Access to this area should be restricted to authorized and trained personnel only.
3.2. Preparation and Weighing
-
Donning PPE: Before entering the designated area, don all required PPE as specified in the table above.
-
Surface Preparation: Cover the work surface of the fume hood or safety cabinet with a disposable, absorbent, plastic-backed liner.
-
Weighing: If handling the solid form, weigh the required amount of this compound on a tared weigh paper within the containment of the fume hood. Use a dedicated set of micro-spatulas and forceps.
-
Solubilization: If preparing a solution, add the solvent to the vial containing the pre-weighed this compound. Cap the vial and vortex to dissolve. Avoid sonication which can generate aerosols.
3.3. Experimental Use
-
When adding this compound to cell cultures or other experimental systems, use positive displacement pipettes to minimize aerosol generation.
-
All manipulations should be performed over the plastic-backed liner to contain any potential spills.
-
Keep all containers with this compound tightly sealed when not in immediate use.
3.4. Doffing PPE
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in the cytotoxic waste container before leaving the fume hood.
-
Gown and Shoe Covers: Remove the gown and shoe covers in the designated doffing area, ensuring not to contaminate personal clothing. Dispose of them in the cytotoxic waste container.
-
Face Shield and Goggles: Remove the face shield and goggles. If they are reusable, decontaminate them according to your institution's approved procedures.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them in the cytotoxic waste container.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, weigh papers, pipette tips, vials) must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container. |
| Liquid Waste | All contaminated liquid waste (e.g., unused solutions, cell culture media) must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain. |
| Sharps | Contaminated needles and syringes must be disposed of in a designated sharps container for cytotoxic waste. |
Emergency Procedures
5.1. Spill Management
-
Alert others: Immediately alert personnel in the vicinity of the spill.
-
Evacuate: If the spill is large or generates significant aerosols, evacuate the area.
-
Secure the area: Cordon off the spill area to prevent entry.
-
Don PPE: Wear appropriate PPE, including a respirator, before cleaning up the spill.
-
Contain and clean: Use a cytotoxic spill kit to absorb and decontaminate the spill.[4] Work from the outer edge of the spill towards the center.
-
Dispose of waste: All cleanup materials must be disposed of as cytotoxic waste.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
5.2. Personnel Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to post-handling procedures.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
